molecular formula C37H73ClN2O5 B6599469 DC-6-14 CAS No. 107086-76-0

DC-6-14

Cat. No.: B6599469
CAS No.: 107086-76-0
M. Wt: 661.4 g/mol
InChI Key: AZCCDRNDKZSNBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DC-6-14 is a useful research compound. Its molecular formula is C37H73ClN2O5 and its molecular weight is 661.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[bis(2-tetradecanoyloxyethyl)amino]-2-oxoethyl]-trimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H73N2O5.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-36(41)43-32-30-38(35(40)34-39(3,4)5)31-33-44-37(42)29-27-25-23-21-19-17-15-13-11-9-7-2;/h6-34H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCCDRNDKZSNBW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCCCC)C(=O)C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H73ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DC-6-14: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-6-14, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid that has garnered significant interest in the field of drug delivery and cancer therapeutics.[1] Its amphiphilic structure, comprising a hydrophilic quaternary ammonium head group and two hydrophobic tetradecanoyl tails, enables its self-assembly into liposomes. These cationic liposomes are particularly effective for the delivery of nucleic acids (gene transfection) and have demonstrated promising anti-metastatic properties, notably in pancreatic cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with detailed experimental protocols and an exploration of its putative signaling pathways.

Chemical Structure and Properties

The chemical structure of this compound is presented below, followed by a table summarizing its key physicochemical properties.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Full Chemical Name O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride[1]
Synonyms 2C14ECl[2]
CAS Number 107086-76-0[1]
Molecular Formula C₃₇H₇₃ClN₂O₅
Formula Weight 661.45 g/mol [1]
Appearance White to off-white powder
Purity >99%
Solubility Soluble in chloroform and methanol
Storage Temperature -20°C
Elemental Analysis C: 67.19%, H: 11.12%, Cl: 5.36%, N: 4.24%, O: 12.09%

Experimental Protocols

Synthesis of this compound

A specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, as it is a commercially available lipid. However, the general synthesis of such dialkyl quaternary ammonium lipids typically involves a multi-step process. A plausible synthetic route is outlined below as a logical workflow.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product A Diethanolamine S1 Esterification A->S1 B Myristoyl chloride B->S1 C Chloroacetyl chloride S2 Amidation C->S2 D Trimethylamine S3 Quaternization D->S3 I1 O,O'-Ditetradecanoyldiethanolamine S1->I1 I2 N-Chloroacetyl-O,O'-ditetradecanoyldiethanolamine S2->I2 P This compound S3->P I1->S2 I2->S3

A logical workflow for the synthesis of this compound.
  • Esterification: Diethanolamine is reacted with two equivalents of myristoyl chloride in the presence of a base to form the diester, O,O'-ditetradecanoyldiethanolamine.

  • Amidation: The secondary amine of the diester intermediate is then acylated with chloroacetyl chloride to yield N-chloroacetyl-O,O'-ditetradecanoyldiethanolamine.

  • Quaternization: Finally, the chloroacetylated intermediate is reacted with trimethylamine in an appropriate solvent to yield the quaternary ammonium salt, this compound. Purification is typically achieved by recrystallization or column chromatography.

Preparation of this compound Cationic Liposomes

This protocol is adapted from a study that utilized this compound-containing liposomes to investigate their anti-metastatic effects on pancreatic cancer cells.

Materials:

  • This compound (also referred to as 2C14ECl)

  • Dimyristoylphosphatidylcholine (DMPC)

  • Polyoxyethylene(21) dodecyl ether (C12(EO)21)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DMPC, this compound, and C12(EO)21 in chloroform at a molar ratio of 87:8:5.

    • The chloroform is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

    • The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Vesicle Formation:

    • The dried lipid film is hydrated with PBS (pH 7.4) by gentle rotation.

    • The resulting suspension of multilamellar vesicles (MLVs) is subjected to bath sonication for 5-10 minutes.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded 10-15 times through polycarbonate membranes with a pore size of 100 nm using a lipid extruder.

  • Sterilization and Storage:

    • The final liposome suspension is sterilized by passing it through a 0.22 µm filter.

    • Store the liposomes at 4°C.

In Vitro Cell Migration (Wound Scratch) Assay

This protocol describes a typical wound scratch assay to assess the effect of this compound liposomes on the migration of pancreatic cancer cells, such as BxPC-3.

Materials:

  • BxPC-3 human pancreatic cancer cells

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)

  • This compound cationic liposomes (prepared as described above)

  • 6-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed BxPC-3 cells in 6-well plates at a density that allows them to form a confluent monolayer within 24 hours.

  • Creating the "Wound":

    • Once the cells reach confluence, create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing and Treatment:

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh complete culture medium containing various concentrations of this compound liposomes. A control group with no liposomes should be included.

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) using an inverted microscope.

  • Data Analysis:

    • The migration of cells into the scratched area can be quantified by measuring the change in the width of the scratch over time using image analysis software.

Biological Activity and Signaling Pathways

Gene Delivery

As a cationic lipid, this compound is primarily utilized for the formulation of liposomes for gene delivery. The positively charged surface of the liposomes electrostatically interacts with negatively charged nucleic acids (DNA or RNA), leading to the formation of lipoplexes. These lipoplexes can then fuse with the cell membrane, facilitating the delivery of the genetic material into the cytoplasm.

Anti-Metastatic Effects in Pancreatic Cancer

Recent studies have highlighted the therapeutic potential of this compound-containing cationic liposomes in inhibiting the metastasis of pancreatic cancer. Specifically, these liposomes have been shown to suppress the migration and invasion of human pancreatic cancer cells (BxPC-3). The underlying mechanism for this anti-invasive effect has been attributed to the inhibition of matrix metalloproteinases (MMPs), particularly MMP2, MMP9, and MMP14.

MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. The expression and activity of MMPs are often upregulated in aggressive cancers, including pancreatic cancer.

Putative Signaling Pathway: Inhibition of MMPs via the PI3K/Akt/mTOR Pathway

The expression of MMP2, MMP9, and MMP14 is regulated by complex signaling networks within the cancer cell. One of the central pathways implicated in the regulation of MMPs is the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in pancreatic cancer and promotes cell growth, survival, and invasion. While direct evidence linking this compound to the mTOR pathway in pancreatic cancer is still emerging, it is plausible that the observed inhibition of MMPs by this compound liposomes is mediated through the modulation of this critical signaling cascade. Cationic liposomes can interact with the cell membrane and influence various intracellular signaling events.

The following diagram illustrates a hypothetical signaling pathway where this compound-containing cationic liposomes may inhibit pancreatic cancer cell migration and invasion.

G cluster_input External Stimulus cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response CL This compound Cationic Liposome PI3K PI3K CL->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation NFkB NF-κB mTOR->NFkB Activation MMP2 MMP2 NFkB->MMP2 Transcription MMP9 MMP9 NFkB->MMP9 Transcription MMP14 MMP14 NFkB->MMP14 Transcription Migration Cell Migration & Invasion MMP2->Migration Promotes MMP9->Migration Promotes MMP14->Migration Promotes

Hypothesized signaling pathway for this compound's anti-metastatic effect.

In this proposed model, the this compound cationic liposomes are hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway. This inhibition would lead to the downstream suppression of transcription factors, such as NF-κB, which are known to regulate the expression of MMP2, MMP9, and MMP14. The resulting decrease in MMP levels would impair the cancer cells' ability to degrade the ECM, thereby inhibiting their migration and invasion. Further research is required to validate this proposed mechanism and to fully elucidate the molecular targets of this compound within the cell.

Conclusion

This compound is a versatile cationic lipid with significant potential in both gene delivery and cancer therapy. Its ability to form stable liposomes that can effectively deliver nucleic acids and exert direct anti-metastatic effects makes it a valuable tool for researchers and drug development professionals. The inhibition of key matrix metalloproteinases provides a clear mechanism for its anti-invasive properties in pancreatic cancer, and the putative involvement of the PI3K/Akt/mTOR pathway offers exciting avenues for further investigation and the development of novel therapeutic strategies. This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting.

References

The Core Mechanism of DC-6-14 Cationic Lipid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-6-14, a cationic lipid with the chemical name 2-[bis{2-(tetradecanoyloxy)ethyl}amino]-N,N,N-trimethyl-2-oxoethan-1-aminium chloride, is a key component in the formulation of lipid-based nanoparticles for the delivery of genetic material such as siRNA and mRNA.[1][2] Its efficacy as a transfection agent is attributed to its unique structural features that facilitate the encapsulation of nucleic acids, cellular uptake, and subsequent escape from endosomal compartments to release its cargo into the cytoplasm. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes involved.

Physicochemical Properties of this compound and its Formulations

The physicochemical characteristics of liposomes and lipoplexes formulated with this compound are critical determinants of their stability, transfection efficiency, and biocompatibility. These properties, including particle size, polydispersity index (PDI), and zeta potential, are influenced by the lipid composition and the ratio of cationic lipid to nucleic acid.

Formulation Component(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
Liposomes
LP-DC-6-14/DOPE1290.22Not Reported[1]
LP-DC-6-14/DSPE>1000 (aggregated)Not ReportedNot Reported[1]
siRNA Lipoplexes
LP-DC-6-14/DOPE + siRNA1580.23Not Reported[1]
mRNA Lipoplexes
This compound/DOPE/PEG-Chol + mRNA (Fresh)~100Not Reported~50-58Not Reported
This compound/DOPE/PEG-Chol + mRNA (Stored 1 month)~300-320Not Reported~27-35Not Reported

Core Mechanism of Action: From Formulation to Gene Silencing

The journey of a this compound-based lipoplex from formulation to the delivery of its genetic payload involves a series of critical steps, each governed by specific molecular interactions.

Lipoplex Formation

This compound, with its positively charged headgroup, electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (siRNA or mRNA). This interaction leads to the condensation of the nucleic acid and its encapsulation within a lipid bilayer, forming a lipoplex. The helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is often included in the formulation to enhance the fusogenic properties of the liposome, which is crucial for endosomal escape.

Cellular Uptake

The positively charged surface of the this compound lipoplexes facilitates their interaction with the negatively charged proteoglycans on the cell surface, promoting cellular uptake primarily through endocytosis.

G Lipoplex This compound Lipoplex (+ charge) Cell_Membrane Cell Membrane (- charge) Lipoplex->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome

Cellular uptake of a this compound lipoplex.
Endosomal Escape: The Critical Hurdle

Following endocytosis, the lipoplex is enclosed within an endosome. For the nucleic acid to reach its site of action in the cytoplasm, it must escape this vesicle before it fuses with a lysosome, where the cargo would be degraded. The endosomal escape mechanism of this compound-containing lipoplexes is thought to be driven by the "proton sponge" effect and membrane fusion.

As the endosome matures, its internal pH drops. The tertiary amine in the this compound headgroup becomes protonated at this lower pH, increasing the positive charge within the endosome. To maintain charge neutrality, chloride ions (Cl-) are pumped into the endosome, leading to an influx of water, osmotic swelling, and eventual rupture of the endosomal membrane.

Simultaneously, the protonated this compound and the fusogenic lipid DOPE can interact with the anionic lipids of the endosomal membrane, promoting membrane fusion and the release of the lipoplex into the cytoplasm.

G cluster_endosome Endosome Acidification (pH drop) Proton_Pump Proton Pump (V-ATPase) Protons_In H+ Proton_Pump->Protons_In Water_Influx Water Influx Protons_In->Water_Influx Osmotic Gradient Lipoplex_Protonation This compound Protonation Protons_In->Lipoplex_Protonation Chloride_Channel Cl- Channel Chloride_In Cl- Chloride_Channel->Chloride_In Chloride_In->Water_Influx Osmotic Gradient Endosome_Swelling Osmotic Swelling Water_Influx->Endosome_Swelling Membrane_Rupture Membrane Rupture Endosome_Swelling->Membrane_Rupture Cargo_Release Cargo Release to Cytoplasm Membrane_Rupture->Cargo_Release Lipoplex_Protonation->Chloride_Channel Charge Imbalance Membrane_Fusion Membrane Fusion with Endosomal Membrane Lipoplex_Protonation->Membrane_Fusion Membrane_Fusion->Cargo_Release

Mechanism of endosomal escape.
Cytoplasmic Release and Action

Once in the cytoplasm, the nucleic acid dissociates from the cationic lipid and can engage with the cellular machinery. For siRNA, this involves incorporation into the RNA-induced silencing complex (RISC) to mediate the degradation of target mRNA. For mRNA, it is translated by ribosomes to produce the desired protein.

Putative Signaling Pathway Activation

While direct evidence for signaling pathways specifically activated by this compound is limited, it is plausible that, like other cationic lipid nanoparticles, it can interact with innate immune sensors. Cationic lipids can be recognized by Toll-like receptors (TLRs), particularly TLR4, which is present on the cell surface and in endosomes. This interaction can trigger a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This innate immune stimulation can be a double-edged sword, potentially enhancing the therapeutic effect in applications like cancer immunotherapy, but also contributing to cytotoxicity at high concentrations.

G DC614 This compound Lipoplex TLR4 TLR4 DC614->TLR4 Recognition MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Gene Transcription

Putative TLR4 signaling pathway activation.

Experimental Protocols

I. Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound and a helper lipid.

Materials:

  • This compound cationic lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., nuclease-free water, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound and DOPE (e.g., at a 1:1 molar ratio) in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by vortexing or sonicating. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with the desired pore size (e.g., 11 passes through a 100 nm membrane).

  • Store the prepared liposomes at 4°C.

II. In Vitro Transfection of siRNA using this compound Lipoplexes

This protocol provides a general guideline for transfecting cells with siRNA using this compound lipoplexes.

Materials:

  • This compound liposomes

  • siRNA stock solution (e.g., 10 µM)

  • Cell culture medium (e.g., RPMI-1640) with and without serum

  • Cells to be transfected (e.g., MCF-7)

  • 6-well plates

  • Serum-free medium for complex formation (e.g., Opti-MEM™)

Procedure:

  • Seed cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection.

  • On the day of transfection, dilute the desired amount of siRNA (e.g., to a final concentration of 50 nM) in serum-free medium.

  • In a separate tube, dilute the required amount of this compound liposomes in serum-free medium. The optimal charge ratio (+/-) of cationic lipid to siRNA should be determined experimentally (e.g., 4:1).

  • Add the diluted siRNA solution to the diluted liposome solution, mix gently by pipetting, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Wash the cells once with serum-free medium.

  • Add the lipoplex solution dropwise to the cells.

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

  • After the incubation period, replace the transfection medium with fresh complete growth medium.

  • Assay for gene knockdown 24-72 hours post-transfection.

III. Assessment of Transfection Efficiency by Luciferase Reporter Assay

This assay is used to quantify the functional delivery of a reporter gene (e.g., luciferase) by this compound lipoplexes.

Materials:

  • Cells transfected with a luciferase reporter plasmid

  • Passive Lysis Buffer

  • Luciferase Assay Reagent (containing luciferin)

  • Luminometer

Procedure:

  • Following transfection with a luciferase reporter plasmid using this compound lipoplexes, wash the cells with PBS.

  • Lyse the cells by adding Passive Lysis Buffer and incubating at room temperature for 15 minutes.

  • Transfer the cell lysate to a microfuge tube and centrifuge to pellet cell debris.

  • Add a small volume of the cell lysate supernatant to a luminometer tube.

  • Inject the Luciferase Assay Reagent into the tube and measure the resulting luminescence.

  • Normalize the luciferase activity to the total protein concentration in the lysate or to the activity of a co-transfected control reporter (e.g., β-galactosidase).

IV. Evaluation of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of this compound formulations.

Materials:

  • Cells seeded in a 96-well plate

  • This compound liposome or lipoplex formulations at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the this compound formulation for a defined period (e.g., 24 or 48 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of untreated control cells.

Conclusion

This compound is a versatile and effective cationic lipid for the non-viral delivery of nucleic acids. Its mechanism of action is centered on the efficient formation of lipoplexes, receptor-mediated endocytosis, and a multi-faceted endosomal escape process involving both the proton sponge effect and membrane fusion. While the direct signaling pathways activated by this compound require further elucidation, its potential interaction with innate immune receptors like TLR4 suggests a role in modulating the immune response, which could be harnessed for therapeutic benefit. The provided experimental protocols offer a foundation for researchers to formulate, characterize, and evaluate the performance of this compound-based delivery systems in their specific applications. A thorough understanding of its mechanism of action is paramount for the rational design of next-generation lipid nanoparticles with enhanced efficacy and safety profiles.

References

Biophysical Characterization of DC-6-14 Liposomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical characterization of liposomes formulated with the cationic lipid DC-6-14. This compound, or 2-[bis{2-(tetradecanoyloxy)ethyl}amino]-N,N,N-trimethyl-2-oxoethan-1-aminium chloride, is a cationic lipid utilized in the formation of liposomes, primarily for the delivery of genetic material such as siRNA.[1][2] A thorough understanding of the biophysical properties of these liposomes is critical for ensuring their stability, efficacy, and safety in therapeutic applications.

This guide outlines key experimental protocols and presents expected quantitative data in a structured format to facilitate comparison and analysis.

Physicochemical Properties of this compound Liposomes

The biophysical characteristics of this compound liposomes are influenced by their composition, including the molar ratio of this compound to helper lipids (e.g., DOPE), and the method of preparation.[2] The following tables summarize the key quantitative parameters for this compound based liposomal formulations.

Table 1: Size and Polydispersity Index (PDI) of this compound Lipoplexes

Formulation (Cationic Lipid:Helper Lipid)Size (nm)Polydispersity Index (PDI)Reference
LP-DC-6-14/DPPE428 - 9370.20 - 0.39[2]
LP-DC-6-14/DOPE181 - 3390.15 - 0.22[2]

Note: Data presented is for siRNA lipoplexes, where siRNA is complexed with the liposomes.

Table 2: Surface Charge of Cationic Liposomes

Cationic LipidZeta Potential (mV)Reference
DOTMA+51
DOTAP+66

Note: While specific zeta potential values for this compound liposomes were not found in the provided search results, cationic liposomes formulated with similar lipids like DOTMA and DOTAP typically exhibit a strong positive surface charge.

Experimental Protocols

Detailed methodologies for the key experiments in the biophysical characterization of this compound liposomes are provided below.

Liposome Preparation

Cationic liposomes containing this compound are typically prepared using the thin-film hydration method.

Experimental Workflow for Liposome Preparation

G cluster_prep Liposome Preparation Workflow A Lipid Dissolution (this compound and helper lipid in organic solvent) B Thin Film Formation (Rotary evaporation) A->B Evaporate solvent C Hydration (Aqueous buffer) B->C Add buffer and vortex D Size Reduction (Sonication or Extrusion) C->D Homogenize size E Purification (Removal of unencapsulated material) D->E e.g., Dialysis G cluster_dls DLS and Zeta Potential Analysis Workflow A Sample Preparation (Dilute liposome suspension) B Instrument Setup (Set temperature, solvent parameters) A->B C Size Measurement (DLS) (Measure hydrodynamic diameter and PDI) B->C D Zeta Potential Measurement (Measure electrophoretic mobility) B->D E Data Analysis C->E D->E G cluster_cryotem Cryo-TEM Workflow A Grid Preparation (Hydrophilize TEM grid) B Sample Application (Apply liposome suspension to grid) A->B C Blotting (Remove excess liquid) B->C D Plunge Freezing (Rapidly freeze in cryogen) C->D E Imaging (Image frozen-hydrated sample in TEM) D->E G cluster_dsc DSC Analysis Workflow A Sample Preparation (Load liposome suspension and reference into DSC pans) B Instrument Setup (Define temperature program) A->B C Heating/Cooling Cycle (Run the defined program) B->C D Data Acquisition (Measure heat flow) C->D E Data Analysis (Determine phase transition temperature) D->E

References

Navigating the Stability and Storage of DC-6-14: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DC-6-14, chemically identified as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic phospholipid that has garnered attention in the field of drug delivery for its utility in gene transfection.[1][2] Its efficacy as a component of liposomal delivery systems necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure the integrity, potency, and safety of novel therapeutic formulations. This technical guide provides a comprehensive overview of the stability and storage considerations for this compound, drawing upon available data and general principles applicable to cationic lipids.

Chemical and Physical Properties

This compound is a cationic lipid that can be used in the synthesis of liposomes for gene delivery.[3] The stability of liposomal formulations is influenced by the physicochemical properties of its constituent lipids. Cationic lipids, in conjunction with phospholipids, are key components in liposomal formulations, where they play a crucial role in controlling transfection efficiency and stability.

Stability Profile of this compound

While specific, publicly available forced degradation studies on this compound are limited, its stability can be inferred from its chemical structure and from studies on similar cationic lipids. The primary degradation pathways for lipids of this class are hydrolysis and oxidation.

Hydrolytic Degradation: The ester linkages in the two tetradecanoyl chains of this compound are susceptible to hydrolysis, which would lead to the cleavage of the fatty acid chains from the diethanolamine backbone. This process is typically accelerated by exposure to acidic or basic conditions and elevated temperatures.

Oxidative Degradation: Although the fatty acid chains of this compound are saturated and thus less prone to oxidation than unsaturated lipids, oxidative degradation can still occur, particularly with exposure to light, oxygen, and certain metal ions.

The stability of this compound is also a critical factor in the context of its formulation into liposomes. The physical stability of these liposomal formulations is paramount for their therapeutic efficacy.

Storage Conditions

Proper storage is essential to maintain the chemical integrity of this compound. Based on supplier recommendations, the following conditions are advised:

Storage DurationTemperatureAdditional Conditions
Short-term 0 - 4 °CDry and dark environment
Long-term -20 °CDry and dark environment

Table 1: Recommended Storage Conditions for this compound[2]

It is also recommended to ship the compound under ambient temperature, as it is considered stable for a few weeks during ordinary shipping and customs processing.

Stability of this compound in Formulations

The stability of this compound is often enhanced when it is incorporated into a liposomal formulation with other lipids. For instance, siRNA lipoplexes formulated with this compound and the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) have been shown to be stable and can be stored for extended periods without a loss of transfection activity. The size of cationic liposomes and their subsequent siRNA lipoplexes is a critical parameter for their in vivo performance, and formulations containing this compound have been characterized for their size and biodistribution.

The pH of the surrounding medium can significantly impact the phase behavior and stability of cationic lipid nanoparticles. For optimal performance and stability, the pH of formulations containing this compound should be carefully controlled.

Experimental Protocols

Assessment of Liposome Physical Stability:

The physical stability of liposomes containing this compound can be monitored using Dynamic Light Scattering (DLS). This technique measures the size distribution, polydispersity index (PDI), and zeta potential of the liposomes over time under different storage conditions. An increase in particle size or PDI can indicate aggregation or fusion of the liposomes, signifying instability.

G cluster_prep Liposome Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation A This compound and Helper Lipids in Organic Solvent B Lipid Film Formation (Evaporation) A->B C Hydration with Aqueous Buffer B->C D Size Reduction (e.g., Sonication, Extrusion) C->D E Incubation at Various Conditions (Temperature, pH, Light) D->E F Dynamic Light Scattering (DLS) E->F Physical Stability G HPLC for Chemical Purity E->G Chemical Stability H In Vitro Transfection Assay E->H Functional Stability I Changes in Size, PDI, Zeta Potential F->I J Degradant Formation G->J K Loss of Transfection Efficiency H->K

Figure 1: Experimental workflow for assessing the stability of this compound containing liposomes.

Quantification of this compound and its Degradation Products:

A stability-indicating analytical method is crucial for the quantitative analysis of this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is a common approach for the analysis of lipids that lack a strong UV chromophore.

G cluster_stress Forced Degradation cluster_method Analytical Method cluster_validation Method Validation cluster_output Outcome A This compound Sample B Acid/Base Hydrolysis A->B C Oxidation (e.g., H2O2) A->C D Thermal Stress A->D E Photostability (Light Exposure) A->E F HPLC System B->F Analysis of Stressed Samples C->F Analysis of Stressed Samples D->F Analysis of Stressed Samples E->F Analysis of Stressed Samples G Reversed-Phase C18 Column F->G K Linearity F->K L Accuracy & Precision F->L M Robustness F->M H Gradient Elution G->H I ELSD/CAD Detection H->I J Specificity I->J Peak Purity/Resolution O Identification of Degradation Products I->O N Validated Stability-Indicating Method J->N P Understanding of Degradation Pathways O->P

Figure 2: Logical workflow for the development of a stability-indicating HPLC method for this compound.

Conclusion

A comprehensive understanding of the stability and optimal storage conditions for this compound is fundamental for its successful application in the development of gene-based therapies. While specific degradation pathways for this compound are not extensively documented in public literature, knowledge of the general degradation mechanisms of cationic lipids, combined with appropriate analytical methodologies, can ensure the development of stable and effective drug delivery systems. Researchers and drug development professionals should prioritize rigorous stability testing of both the raw material and the final formulated product to guarantee the quality and efficacy of their therapeutic candidates.

References

The Solubility Profile of DC-6-14: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Understanding DC-6-14

This compound, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid that has demonstrated significant potential in both in vivo and in vitro gene transfection.[1] Its utility in forming cationic liposomes has also been explored for anti-metastatic effects in cancer models.[1] A thorough understanding of its solubility is critical for formulation development, dosage form design, and ensuring reproducible experimental outcomes.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in common laboratory solvents such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). The absence of this data necessitates empirical determination by the end-user. The following sections provide standardized protocols to guide this process.

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methodologies for determining the solubility of chemical compounds.[2][3][4] These can be effectively employed to ascertain the solubility of this compound in a variety of solvents.

General Qualitative Solubility Testing

This initial test provides a rapid assessment of a compound's solubility in different solvent classes.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Water bath sonicator

  • Solvents:

    • Water (distilled or deionized)

    • 5% Sodium Hydroxide (NaOH) solution

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • 5% Hydrochloric Acid (HCl) solution

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.75 mL of the desired solvent in small portions.

  • After each addition, shake the test tube vigorously.

  • If the compound does not dissolve at room temperature, the following methods can be employed sequentially:

    • Vortex the tube for 1-2 minutes.

    • Use a water bath sonicator for up to 5 minutes.

    • Warm the solution in a 37°C water bath for 5-60 minutes.

  • Observe and record whether the compound has completely dissolved. A solution is considered clear when no solid particles are visible to the naked eye.

Quantitative Solubility Determination (Excess Solid Method)

This method determines the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature.

Materials:

  • This compound

  • Test tubes with stoppers

  • Distilled water or other desired solvent

  • Graduated cylinder (10 mL)

  • Thermometer

  • Analytical balance

  • Weighing dish

  • Spatula

  • Lab coat and safety glasses

Procedure:

  • Measure 10 mL of the chosen solvent using a graduated cylinder and pour it into a test tube.

  • Measure and record the temperature of the solvent.

  • Weigh a weighing dish containing a pre-weighed amount of this compound and record the initial mass.

  • Using a spatula, add a small, known amount of this compound to the test tube.

  • Stopper the test tube and shake vigorously to dissolve the compound. Avoid heating the tube with your hands to maintain a constant temperature.

  • Continue adding small, known increments of this compound, shaking after each addition, until a small amount of undissolved solid remains.

  • Once saturation is reached (i.e., solid no longer dissolves), re-measure the temperature of the solution.

  • Weigh the weighing dish with the remaining this compound to determine the mass of the undissolved solid.

  • Calculate the mass of this compound that was dissolved in the solvent.

  • Express the solubility as mass of solute per volume of solvent (e.g., mg/mL).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a chemical compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_testing Solubility Testing cluster_enhancement Enhanced Dissolution cluster_results Results start Start weigh Weigh Compound (e.g., 25 mg this compound) start->weigh mix Add Compound to Solvent & Shake Vigorously weigh->mix measure Measure Solvent (e.g., 0.75 mL) measure->mix observe Observe for Dissolution mix->observe vortex Vortex (1-2 min) observe->vortex No soluble Soluble observe->soluble Yes sonicate Sonicate (up to 5 min) vortex->sonicate heat Warm to 37°C sonicate->heat observe2 Observe for Dissolution heat->observe2 observe2->soluble Yes insoluble Insoluble observe2->insoluble No

References

An In-depth Technical Guide to the Critical Micelle Concentration of DC-6-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DC-6-14, or O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid recognized for its utility in gene delivery systems.[1][2] A crucial parameter for the formulation of lipid-based delivery vehicles is the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. This guide provides a comprehensive overview of the experimental protocols used to determine the CMC of cationic surfactants like this compound. Despite a thorough review of scientific literature, a specific, empirically determined CMC value for this compound has not been publicly reported. Therefore, this document focuses on the established methodologies to enable researchers to determine this value experimentally. Furthermore, this guide illustrates the application of this compound in the formulation of liposomes for siRNA delivery, a key area of its research application.[3]

Understanding Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant.[4] Below the CMC, surfactant molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the monomers begin to aggregate into micelles, which are colloidal assemblies with a hydrophobic core and a hydrophilic shell.[4] This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic lipid tails and the aqueous solvent. Above the CMC, any additional surfactant added to the system primarily forms new micelles, while the monomer concentration remains relatively constant at the CMC value.

The determination of the CMC is critical in drug development for several reasons:

  • Formulation Stability: Knowledge of the CMC helps in preparing stable liposomal and micellar drug delivery systems.

  • Solubilization: Micelles can encapsulate poorly water-soluble drugs, enhancing their bioavailability. The efficiency of this solubilization is dependent on the concentration of micelles.

  • Biological Interactions: The aggregation state of surfactants can significantly influence their interaction with biological membranes and their overall biological activity.

Quantitative Data for this compound Critical Micelle Concentration

As of the latest literature review, no specific quantitative data for the Critical Micelle Concentration (CMC) of this compound has been published. The CMC of a surfactant is highly dependent on experimental conditions such as temperature, solvent, and the presence of salts or other molecules. For structurally similar cationic surfactants with C14 alkyl chains, CMC values can be found in the low millimolar (mM) range. For instance, sodium tetradecyl sulfate has a CMC of approximately 0.904 mM. However, the complex headgroup of this compound would likely influence its CMC in a unique manner.

To facilitate research and development with this compound, the following sections detail the standard experimental protocols for determining its CMC.

Experimental Protocols for CMC Determination

Several robust methods are available for the determination of the CMC of cationic surfactants. The most common and reliable techniques include surface tensiometry, fluorescence spectroscopy, and dynamic light scattering.

Surface Tensiometry

This is a classical and widely used method for CMC determination. It relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration.

Experimental Protocol:

  • Preparation of Surfactant Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared. It is crucial to use high-purity water to avoid contaminants that could affect surface tension. The concentration range should span well below and above the expected CMC.

  • Instrumentation: A tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method, is used for measurements. The instrument should be calibrated according to the manufacturer's instructions.

  • Measurement: The surface tension of each this compound solution is measured at a constant temperature. It is important to allow the system to reach equilibrium before each measurement.

  • Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration. The resulting graph will typically show two linear regions. The CMC is determined from the intersection of the two lines: one representing the sharp decrease in surface tension with increasing monomer concentration, and the other representing the plateau region above the CMC.

Fluorescence Spectroscopy using a Hydrophobic Probe

This sensitive technique utilizes a fluorescent probe, such as pyrene, which has a fluorescence spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.

Experimental Protocol:

  • Probe and Surfactant Preparation: A stock solution of pyrene in a suitable organic solvent (e.g., acetone) is prepared. A series of this compound solutions are prepared in an aqueous buffer.

  • Sample Preparation: A small aliquot of the pyrene stock solution is added to each of the this compound solutions, ensuring the final pyrene concentration is very low (typically in the micromolar range) to avoid self-quenching. The solvent from the pyrene stock is allowed to evaporate completely.

  • Fluorescence Measurement: The fluorescence emission spectra of the samples are recorded using a spectrofluorometer. The excitation wavelength is typically set around 335 nm for pyrene. The ratio of the intensity of the third vibronic peak (I3) to the first vibronic peak (I1) of the pyrene emission spectrum (the I3/I1 ratio) is monitored.

  • Data Analysis: The I3/I1 ratio is plotted against the logarithm of the this compound concentration. A sigmoidal curve is typically observed. The onset of the sharp increase in the I3/I1 ratio corresponds to the formation of micelles, and the CMC can be determined from the inflection point of this curve.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. Below the CMC, only small monomeric species are present. Above the CMC, the formation of larger micellar aggregates can be detected by a significant increase in the light scattering intensity and the appearance of a new population of particles with a larger hydrodynamic radius.

Experimental Protocol:

  • Sample Preparation: A series of this compound solutions are prepared across a range of concentrations, ensuring they are free of dust and other particulates by filtering them through a fine-pore filter (e.g., 0.22 µm).

  • DLS Measurement: The light scattering intensity and the particle size distribution of each sample are measured using a DLS instrument. Measurements should be performed at a constant temperature.

  • Data Analysis: The scattered light intensity is plotted against the this compound concentration. A distinct break in the plot, where the scattering intensity begins to increase sharply, indicates the onset of micelle formation and corresponds to the CMC. Additionally, the appearance of a larger particle size population in the DLS size distribution plots above a certain concentration provides further evidence of micellization.

Application of this compound in Gene Delivery

This compound is frequently used in the formulation of cationic liposomes for the delivery of nucleic acids, such as siRNA. These liposomes can encapsulate and protect the genetic material and facilitate its entry into cells.

Workflow for this compound Liposome Preparation

The following diagram illustrates a typical workflow for the preparation of this compound based liposomes for research applications.

Liposome_Preparation_Workflow cluster_lipids Lipid Components cluster_process Liposome Formulation cluster_characterization Characterization DC614 This compound Dissolve Dissolve Lipids in Organic Solvent DC614->Dissolve HelperLipid Helper Lipid (e.g., DOPE) HelperLipid->Dissolve Dry Evaporate Solvent to form Lipid Film Dissolve->Dry Rotary Evaporation Hydrate Hydrate Film with Aqueous Buffer Dry->Hydrate Vortexing/Sonication Size Size Reduction (e.g., Sonication/Extrusion) Hydrate->Size DLS Particle Size & PDI (DLS) Size->DLS Zeta Zeta Potential Size->Zeta Final Final Liposome Suspension DLS->Final Zeta->Final

Caption: Workflow for the preparation of this compound containing liposomes.

Signaling Pathway for siRNA Delivery via this compound Lipoplexes

The following diagram illustrates the proposed mechanism of siRNA delivery into a target cell using a this compound based liposomal carrier.

siRNA_Delivery_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Lipoplex This compound/siRNA Lipoplex CellMembrane Cell Membrane Lipoplex->CellMembrane Electrostatic Interaction Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Proton Sponge Effect? siRNA siRNA Escape->siRNA RISC RISC Loading Cleavage mRNA Cleavage RISC->Cleavage Target mRNA Silencing Gene Silencing Cleavage->Silencing siRNA->RISC

Caption: Proposed pathway for siRNA delivery and gene silencing by this compound lipoplexes.

Conclusion

References

Technical Guide: Physicochemical Characterization of DC-6-14 Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-6-14, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid that has garnered significant interest in the field of drug delivery, particularly for gene transfection.[1][2][3][4][5] Its amphiphilic structure, comprising a hydrophilic headgroup and two hydrophobic tails, enables the formation of liposomes, which can encapsulate and deliver nucleic acids into cells. A critical parameter governing the stability, fluidity, and, consequently, the efficacy of these liposomal delivery systems is the phase transition temperature (Tm). This technical guide provides an in-depth overview of the phase transition characteristics of this compound, detailed experimental protocols for its determination, and the structural basis for its thermal behavior.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that the phase transition temperature for this compound is not widely reported in the public domain and often requires experimental determination.

PropertyValueReference
Chemical Name O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride
Synonyms This compound; 2-(bis(2-(tetradecanoyloxy)ethyl)amino)-N,N,N-trimethyl-2-oxoethan-1-aminium chloride
Molecular Formula C37H73ClN2O5
Molecular Weight 661.45 g/mol
CAS Number 107086-76-0
Phase Transition Temperature (Tm) Not Reported

Understanding the Phase Transition of Cationic Lipids

The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a tightly packed, ordered gel phase to a more fluid, disordered liquid-crystalline phase. This transition is a critical factor in the formulation of liposomes for drug delivery. The fluidity of the liposomal membrane, which is dictated by the Tm, influences its stability, permeability, and ability to fuse with cellular membranes, thereby affecting the efficiency of cargo release.

Several molecular features of a cationic lipid like this compound influence its Tm:

  • Hydrocarbon Chain Length: Longer acyl chains lead to stronger van der Waals interactions between the lipid tails, resulting in a higher Tm. This compound possesses two 14-carbon (tetradecanoyl) chains.

  • Degree of Saturation: Saturated acyl chains, like those in this compound, can pack more tightly than unsaturated chains, which have kinks due to double bonds. This tight packing increases the energy required to transition to the liquid-crystalline phase, thus elevating the Tm.

  • Headgroup Structure: The size and charge of the hydrophilic headgroup can also affect the packing of the lipid molecules and, consequently, the Tm. The quaternary ammonium headgroup of this compound contributes to its cationic nature, which is crucial for its interaction with negatively charged nucleic acids.

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound using the well-established thin-film hydration method.

Materials:

  • This compound lipid

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve the desired amount of this compound and any helper lipids in an organic solvent (e.g., chloroform) in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask. The temperature of the water bath should be kept below the boiling point of the solvent.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the expected phase transition temperature of the lipid mixture to ensure proper hydration and liposome formation.

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs). The lipid film will gradually swell and disperse to form a milky suspension.

  • Sizing (Optional): To obtain unilamellar vesicles (LUVs or SUVs) of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. This protocol outlines the procedure for determining the Tm of this compound liposomes.

Materials:

  • This compound liposome suspension (prepared as described above)

  • Reference buffer (the same buffer used for liposome hydration)

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the liposome suspension into a hermetic aluminum pan. Prepare a reference pan containing the same amount of the corresponding buffer.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tm.

    • Ramp the temperature up at a constant rate (e.g., 1-5 °C/min) to a temperature well above the expected Tm.

    • Hold the sample at the high temperature for a few minutes.

    • Cool the sample back down to the starting temperature at the same rate.

    • Typically, a second heating scan is performed to ensure the reversibility of the transition and to obtain a more accurate measurement.

  • Data Analysis: The DSC thermogram will show a peak corresponding to the heat absorbed during the phase transition. The temperature at the peak maximum is taken as the phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH).

Visualizations

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep_liposomes Prepare Liposome Suspension load_dsc Load Sample and Reference into DSC Pans prep_liposomes->load_dsc set_program Set Thermal Program (Heating/Cooling Cycles) load_dsc->set_program run_scan Run DSC Scan set_program->run_scan get_thermogram Obtain Thermogram (Heat Flow vs. Temp) run_scan->get_thermogram analyze_peak Analyze Endothermic Peak get_thermogram->analyze_peak determine_tm Determine Tm (Peak Maximum) analyze_peak->determine_tm

DSC Experimental Workflow

Cationic_Liposome cluster_liposome Cationic Liposome for Gene Delivery cluster_core Aqueous Core cluster_legend Components center dc614_1 dc614_2 dc614_3 dc614_4 dc614_5 dc614_6 dc614_7 dc614_8 helper_1 helper_2 helper_3 helper_4 cargo Nucleic Acid (e.g., siRNA, pDNA) legend_dc614 This compound (Cationic Lipid) legend_helper Helper Lipid (e.g., DOPE)

Cationic Liposome Structure

References

DC-6-14 interaction with nucleic acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Interaction of DC-6-14 with Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid integral to the formulation of liposomal vectors for nucleic acid delivery. Its primary interaction with nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), is governed by electrostatic forces. The positively charged headgroup of this compound interacts with the negatively charged phosphate backbone of nucleic acids, leading to the spontaneous self-assembly of lipid-nucleic acid complexes known as lipoplexes. This guide provides a comprehensive overview of the biophysical principles underlying this interaction, methodologies for its characterization, and visual representations of the associated processes. While specific quantitative binding data for this compound is not extensively available in public literature, this document extrapolates from studies on analogous cationic lipid systems to provide a thorough technical understanding.

Core Interaction Mechanism

The interaction between this compound and nucleic acids is a complex process driven primarily by electrostatics, resulting in the condensation of the nucleic acid into a compact, protected nanoparticle.

2.1 Electrostatic Interaction and Lipoplex Formation: The quaternary ammonium headgroup of this compound provides a permanent positive charge that electrostatically attracts the negatively charged phosphate groups of the nucleic acid backbone. This interaction is the primary driving force for the formation of lipoplexes. When cationic liposomes containing this compound are mixed with nucleic acids, the lipid bilayers and nucleic acid molecules self-assemble into organized structures. The most common resulting structure is a multilamellar phase where monolayers of DNA are intercalated between lipid bilayers (LαC phase)[1][2].

2.2 Counterion Release as a Driving Force: A significant thermodynamic contributor to the stability of these lipoplexes is the release of counterions upon complexation[2]. Both the cationic lipid and the nucleic acid are initially associated with counterions in solution. The formation of the this compound-nucleic acid complex releases these counterions into the bulk solution, leading to a significant increase in entropy, which favorably drives the binding process[2][3].

2.3 Role of Helper Lipids: In typical formulations, this compound is combined with neutral helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). DOPE is included to enhance the transfection efficiency of the lipoplexes. Its fusogenic properties are thought to facilitate the destabilization of the endosomal membrane after cellular uptake, promoting the release of the nucleic acid cargo into the cytoplasm.

Quantitative Data on Cationic Lipid-Nucleic Acid Interactions

Direct quantitative data for the binding of this compound to nucleic acids is sparse in the available literature. However, studies on similar cationic lipid systems provide valuable insights into the thermodynamic parameters of lipoplex formation. The following table summarizes representative quantitative data from such studies.

ParameterTypical Value RangeSignificanceExperimental Technique(s)
Binding Affinity (Kd) Varies significantly based on conditions; effective affinity is very high due to multivalency.Represents the strength of the interaction; lower Kd indicates stronger binding.Isothermal Titration Calorimetry (ITC), Fluorescence Quenching Assays
Enthalpy of Binding (ΔH) Can be exothermic or endothermic (e.g., -10 to +5 kcal/mol)Indicates the heat released or absorbed during binding, reflecting changes in non-covalent interactions.Isothermal Titration Calorimetry (ITC)
Entropy of Binding (ΔS) Generally positive and a major driving force.Reflects the increase in disorder, primarily due to counterion release.Isothermal Titration Calorimetry (ITC)
Gibbs Free Energy (ΔG) Negative, indicating a spontaneous process.The overall thermodynamic favorability of the interaction.Calculated from ΔH and ΔS (ΔG = ΔH - TΔS)
Charge Ratio (Lipid:NA) Optimal ratios for transfection are typically >1 (e.g., 4:1)The ratio of positive charges from the lipid to negative charges from the nucleic acid, which influences lipoplex size, charge, and stability.Zeta Potential Measurement
Lipoplex Size 80 - 300 nmInfluences cellular uptake mechanisms and biodistribution.Dynamic Light Scattering (DLS)

Experimental Protocols

The characterization of the this compound-nucleic acid interaction involves a variety of biophysical techniques to assess the formation, stability, and physicochemical properties of the resulting lipoplexes.

4.1 Preparation of Cationic Liposomes and Lipoplexes

  • Objective: To formulate this compound containing cationic liposomes and subsequently form lipoplexes with nucleic acids.

  • Methodology:

    • Cationic lipids (e.g., this compound) and helper lipids (e.g., DOPE) are dissolved in a chloroform/methanol mixture at a specified molar ratio (e.g., 1:1).

    • The organic solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • The lipid film is dried under vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with an aqueous buffer (e.g., sterile water or HEPES buffer) and vortexed to form multilamellar vesicles (MLVs).

    • To produce small unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • For lipoplex formation, the nucleic acid solution is added to the cationic liposome suspension at a predetermined charge ratio and incubated at room temperature for a specified time (e.g., 15-30 minutes) to allow for self-assembly.

4.2 Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters (ΔH, Kd, stoichiometry) of the this compound-nucleic acid interaction.

  • Methodology:

    • A solution of cationic liposomes containing this compound is loaded into the sample cell of the ITC instrument.

    • A solution of the nucleic acid is loaded into the injection syringe.

    • A series of small, precisely measured injections of the nucleic acid solution are made into the liposome solution while the heat change in the sample cell is monitored.

    • The resulting thermogram, which plots heat change per injection against the molar ratio of nucleic acid to lipid, is analyzed using appropriate binding models to extract the enthalpy (ΔH), binding constant (Ka, from which Kd is derived), and stoichiometry (n) of the interaction.

4.3 Dynamic Light Scattering (DLS) and Zeta Potential Measurement

  • Objective: To determine the size distribution and surface charge of the lipoplexes.

  • Methodology:

    • Lipoplex samples are prepared at various charge ratios.

    • For DLS, the sample is illuminated with a laser, and the fluctuations in the scattered light intensity due to the Brownian motion of the particles are measured. The size distribution is calculated from these fluctuations.

    • For zeta potential, an electric field is applied to the sample, and the velocity of the charged lipoplexes is measured. The zeta potential, which is a measure of the surface charge, is calculated from the particle velocity.

4.4 Agarose Gel Retardation Assay

  • Objective: To assess the formation of lipoplexes and the extent of nucleic acid condensation.

  • Methodology:

    • Lipoplexes are prepared at increasing charge ratios of this compound to nucleic acid.

    • The samples are loaded onto an agarose gel containing an intercalating dye (e.g., ethidium bromide).

    • An electric field is applied. Free, negatively charged nucleic acid will migrate through the gel towards the positive electrode.

    • When the nucleic acid is complexed with the cationic lipid, its migration is retarded or completely inhibited due to the neutralization of its charge and the increased size of the complex. The point at which the nucleic acid band is no longer visible in the gel indicates the charge ratio at which all the nucleic acid is complexed.

Visualizing Interactions and Workflows

5.1 Signaling Pathways and Logical Relationships

The interaction of this compound with nucleic acids is a physicochemical process of self-assembly rather than a biological signaling pathway. The following diagram illustrates the logical flow of lipoplex formation and its intended biological action.

Lipoplex_Formation_And_Action cluster_formation Lipoplex Formation cluster_delivery Cellular Delivery DC-6-14_Liposome Cationic Liposome (this compound) Lipoplex Lipoplex DC-6-14_Liposome->Lipoplex Nucleic_Acid Nucleic Acid (e.g., siRNA) Nucleic_Acid->Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Cellular Uptake Endosome Endosome Endocytosis->Endosome Cytoplasmic_Release Cytoplasmic Release Endosome->Cytoplasmic_Release Target_mRNA Target mRNA Cytoplasmic_Release->Target_mRNA Target Recognition Gene_Silencing Gene Silencing Target_mRNA->Gene_Silencing RISC-mediated Cleavage

Caption: Logical flow of this compound lipoplex formation and gene silencing.

5.2 Experimental Workflow for Lipoplex Characterization

The following diagram outlines a typical experimental workflow for the preparation and characterization of this compound-nucleic acid lipoplexes.

Lipoplex_Characterization_Workflow cluster_prep Preparation cluster_complexation Complexation cluster_characterization Characterization Lipid_Film Lipid Film Formation (this compound + Helper Lipid) Hydration Hydration Lipid_Film->Hydration Sizing Sizing (Extrusion/Sonication) Hydration->Sizing Liposome_Formation Cationic Liposome Suspension Sizing->Liposome_Formation Mixing Mixing at desired charge ratio Liposome_Formation->Mixing Nucleic_Acid Nucleic Acid Solution Nucleic_Acid->Mixing Incubation Incubation Mixing->Incubation Lipoplex Lipoplex Sample Incubation->Lipoplex DLS DLS (Size) Lipoplex->DLS Zeta Zeta Potential (Charge) Lipoplex->Zeta ITC ITC (Thermodynamics) Lipoplex->ITC Gel_Assay Gel Retardation Assay Lipoplex->Gel_Assay

Caption: Experimental workflow for lipoplex preparation and characterization.

Conclusion

This compound is a valuable cationic lipid for the non-viral delivery of nucleic acids. Its interaction with DNA and RNA is a robust, entropy-driven process leading to the formation of stable lipoplexes. While a detailed, specific quantitative analysis of the this compound-nucleic acid interaction is not widely published, a strong understanding can be built from the extensive research on analogous cationic lipid systems. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to characterize and optimize this compound-based nucleic acid delivery systems. Further research focusing on the specific thermodynamic and kinetic profile of this compound would be beneficial for the rational design of next-generation gene delivery vectors.

References

Methodological & Application

Application Notes and Protocols for DC-6-14 Liposome Preparation in Gene Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-6-14, a cationic lipid, is a valuable tool for non-viral gene delivery. When formulated into liposomes, typically with a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), it can efficiently encapsulate and deliver nucleic acids like plasmid DNA into cells. This document provides a detailed protocol for the preparation of this compound liposomes and their application in gene transfection experiments. The protocols outlined below are based on established methods for cationic liposome preparation and may require optimization for specific cell types and plasmid DNA.

Data Presentation

The following tables summarize key quantitative parameters for the formulation and application of this compound liposomes for gene transfection. Note that some values are based on similar cationic lipids like DC-Chol and should be considered as a starting point for optimization.

Table 1: Physicochemical Properties of this compound/DOPE Liposomes

ParameterTypical Value/RangeMethod of Measurement
Molar Ratio (this compound:DOPE)1:1 to 1:2-
Particle Size (diameter)100 - 300 nm[1]Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3[1]Dynamic Light Scattering (DLS)
Zeta Potential+30 to +50 mVElectrophoretic Light Scattering (ELS)

Table 2: Parameters for In Vitro Gene Transfection using this compound/DOPE Liposomes

ParameterRecommended RangeNotes
Cell Confluency at Transfection70-90%[2]Optimal confluency can vary with cell type.
Plasmid DNA per well (24-well plate)0.5 - 1.0 µgTo be optimized for specific plasmid and cell line.
Liposome to DNA Ratio (w/w)2:1 to 10:1A critical parameter for transfection efficiency and cytotoxicity.
Charge Ratio (+/-)2:1 to 5:1A starting point of 4:1 has been noted as optimal for siRNA with this compound/DOPE.[1]
Incubation Time with Lipoplexes4 - 6 hours[2]Longer incubation may increase toxicity.
Post-transfection Incubation24 - 72 hoursDependent on the reporter gene and protein expression timeline.

Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar this compound/DOPE liposomes using the thin-film hydration and extrusion method.

Materials:

  • This compound (cationic lipid)

  • DOPE (helper lipid)

  • Chloroform or a chloroform/methanol mixture

  • Sterile, nuclease-free aqueous buffer (e.g., Phosphate-Buffered Saline [PBS] or HEPES-Buffered Saline [HBS])

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Lipid extruder

  • Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and DOPE in the organic solvent at the desired molar ratio (e.g., 1:1).

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the lipid film under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

    • Repeat the extrusion process 10-20 times to ensure a homogenous size distribution.

    • The resulting liposome suspension can be stored at 4°C for a limited time.

Protocol 2: In Vitro Gene Transfection using this compound/DOPE Liposomes

This protocol provides a general procedure for transfecting mammalian cells in a 24-well plate format.

Materials:

  • Prepared this compound/DOPE liposome suspension

  • Plasmid DNA of interest

  • Mammalian cell line of choice

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM®)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the target cells in a 24-well plate to achieve 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • In separate sterile tubes, dilute the plasmid DNA and the this compound/DOPE liposome suspension in a serum-free medium.

    • Combine the diluted DNA and liposome solutions and mix gently.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes (liposome-DNA complexes).

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a fresh, complete culture medium.

    • Incubate the cells for an additional 24-72 hours to allow for gene expression.

  • Gene Expression Analysis:

    • Assay for transgene expression using an appropriate method (e.g., fluorescence microscopy for fluorescent reporter proteins, luciferase assay for luciferase reporter).

Mandatory Visualizations

Liposome_Preparation_Workflow cluster_lipids Lipid Preparation cluster_process Liposome Formation This compound This compound Mixing Dissolve Lipids This compound->Mixing DOPE DOPE DOPE->Mixing Organic_Solvent Organic Solvent (e.g., Chloroform) Organic_Solvent->Mixing Evaporation Rotary Evaporation Mixing->Evaporation Lipid_Film Thin Lipid Film Evaporation->Lipid_Film Hydration Hydration with Aqueous Buffer Lipid_Film->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion MLVs->Extrusion Final_Liposomes This compound/DOPE Liposomes Extrusion->Final_Liposomes

Caption: Workflow for this compound/DOPE Liposome Preparation.

Gene_Transfection_Workflow cluster_preparation Preparation cluster_lipoplex Lipoplex Formation cluster_transfection Transfection and Analysis Cell_Seeding 1. Seed Cells (70-90% confluency) Add_to_Cells 4. Add Lipoplex to Cells (Incubate 4-6 hours) Cell_Seeding->Add_to_Cells Plasmid_DNA Plasmid DNA Dilution 2. Dilute in Serum-Free Medium Plasmid_DNA->Dilution Liposomes This compound/DOPE Liposomes Liposomes->Dilution Incubation 3. Mix and Incubate (15-30 min) Dilution->Incubation Lipoplex Lipoplex (Liposome-DNA Complex) Incubation->Lipoplex Lipoplex->Add_to_Cells Change_Medium 5. Replace with Complete Medium Add_to_Cells->Change_Medium Incubate_Expression 6. Incubate for Gene Expression (24-72 hours) Change_Medium->Incubate_Expression Analysis 7. Analyze Gene Expression Incubate_Expression->Analysis

Caption: In Vitro Gene Transfection Workflow.

References

Application Notes and Protocols for Formulating DC-6-14 Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines. The composition of these LNPs is critical to their efficacy, influencing mRNA encapsulation, stability, cellular uptake, and endosomal escape. DC-6-14 (O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride) is a cationic lipid utilized in gene delivery formulations. Its permanently positive charge facilitates the encapsulation of negatively charged mRNA and interaction with the cell membrane.

These application notes provide a comprehensive guide to the formulation, characterization, and cellular delivery of this compound nanoparticles for mRNA delivery. The protocols provided are based on established methodologies for cationic lipid-based mRNA LNP formulation, offering a robust starting point for research and development.

Data Presentation: Physicochemical Properties of Cationic Lipid Nanoparticles

The following tables summarize typical quantitative data for cationic lipid nanoparticles formulated for mRNA delivery. These values are representative and may vary depending on the specific formulation parameters, such as molar ratios, mRNA concentration, and manufacturing process.

Table 1: Formulation Parameters and Resulting Physicochemical Properties of Cationic LNPs

Cationic LipidHelper LipidsMolar Ratio (Cationic:Helper:Cholesterol:PEG)Formulation MethodAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)Reference
DC-CholDOPE40:60Extrusion~129< 0.2+21~31-62[1]
DC-Chol/DOTAPDOPE20:20:60Extrusion~129< 0.2+26~19[1]
This compoundDOPE/PEG-Chol49.5:49.5:1Thin-film hydration~2000.14-0.18+14-40Not Reported[Effects of disaccharide and cationic lipid types on reverse transfection with lyophilized mRNA lipoplexes - Spandidos Publications]
Representative Cationic LNPDOPE/Cholesterol/PEG-lipid50:10:38.5:1.5Microfluidics~120< 0.2Near-neutral to slightly positive>80%[2]

Table 2: Influence of mRNA Concentration on Nanoparticle Characteristics (DC-Chol/DOPE Formulation)

Input mRNA Concentration (µg/mL)Average Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
1~130~+20High
5~130~+21Optimal
10~130~+22Decreased
20~130~+23Low
Data adapted from a study on DC-Chol/DOPE LNPs, which serves as a proxy for this compound based formulations.[1]

Experimental Protocols

Protocol 1: Formulation of this compound mRNA Nanoparticles using Microfluidics

This protocol describes the formulation of this compound nanoparticles using a microfluidic mixing system, a reproducible and scalable method for producing uniform LNPs.

Materials:

  • This compound (O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA encoding the protein of interest

  • Ethanol (200 proof, RNase-free)

  • Citrate buffer (10 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr) and microfluidic cartridges

  • Syringes and tubing (RNase-free)

  • Dialysis cassette (e.g., 10K MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol. A typical concentration is 10-20 mg/mL.

  • Preparation of the Organic Phase (Lipid Mixture):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio. A recommended starting ratio is 50:10:38.5:1.5 (this compound : DOPE : Cholesterol : DMG-PEG 2000).

    • Add ethanol to reach the final desired total lipid concentration (e.g., 12.5 mM).

    • Vortex gently to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase (mRNA Solution):

    • Dilute the mRNA stock solution in the citrate buffer (pH 4.0) to the desired concentration. The optimal concentration may need to be determined empirically, but a starting point is 0.05-0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Prime the system with ethanol followed by the aqueous buffer.

    • Load the organic phase and the aqueous phase into separate syringes.

    • Set the total flow rate (e.g., 12 mL/min) and the flow rate ratio of the aqueous to organic phase (e.g., 3:1).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the nanoparticles.

  • Purification:

    • Collect the nanoparticle suspension.

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP suspension against PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the nanoparticles at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

Protocol 2: Characterization of this compound mRNA Nanoparticles

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS.

    • Analyze the sample using a DLS instrument to determine the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered acceptable for LNP formulations.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Electrophoresis.

  • Procedure:

    • Dilute the LNP sample in an appropriate buffer (e.g., PBS).

    • The zeta potential is measured to determine the surface charge of the nanoparticles. At physiological pH, LNPs should have a near-neutral surface charge to minimize non-specific interactions in vivo.

3. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set of samples, add a surfactant (e.g., 1% Triton X-100) to lyse the nanoparticles and release the encapsulated mRNA. This will measure the total mRNA.

    • The other set of samples without surfactant will measure the free (unencapsulated) mRNA.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence (Excitation: ~480 nm / Emission: ~520 nm).

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Visualizations

Experimental Workflow for LNP Formulation

G cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_downstream Downstream Processing Lipid_Stocks Lipid Stock Solutions (this compound, DOPE, Cholesterol, PEG-Lipid in Ethanol) Lipid_Mixture Organic Phase (Lipid Mixture) Lipid_Stocks->Lipid_Mixture Combine & Dilute mRNA_Solution mRNA Solution (in Citrate Buffer pH 4.0) Microfluidics Microfluidic Mixing mRNA_Solution->Microfluidics Lipid_Mixture->Microfluidics LNPs_Crude Crude LNP Suspension Microfluidics->LNPs_Crude Dialysis Purification (Dialysis vs. PBS) LNPs_Crude->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Final_LNPs Final this compound mRNA LNPs Sterilization->Final_LNPs Characterization Characterization (Size, PDI, Zeta Potential, EE%) Final_LNPs->Characterization QC

Caption: Workflow for this compound mRNA LNP formulation.

Signaling Pathway for Cellular Uptake and Endosomal Escape

G cluster_escape Endosomal Escape LNP This compound mRNA LNP Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Protonation This compound Protonation (Positive Charge) Early_Endosome->Protonation Acidification Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytosol Cytosol Translation Translation Cytosol->Translation Ribosomes mRNA_Release mRNA Release mRNA_Release->Cytosol Protein Therapeutic Protein Translation->Protein Membrane_Fusion Membrane Fusion (with DOPE) Protonation->Membrane_Fusion Interaction with endosomal membrane Membrane_Fusion->mRNA_Release

Caption: Cellular uptake and endosomal escape of this compound LNPs.

References

Application Notes and Protocols for In Vitro Transfection of Cancer Cell Lines Using DC-6-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gene therapy and the study of gene function in cancer biology rely on the efficient delivery of nucleic acids into cancer cells. Cationic lipids, such as DC-6-14 (N-(1-(2,3-dioleoyloxy)propyl)-N,N,N-trimethylammonium chloride), have emerged as a promising non-viral vector for this purpose. When combined with a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this compound forms liposomes that can encapsulate and deliver plasmid DNA into various cell types. This document provides detailed application notes and protocols for the in vitro transfection of cancer cell lines using this compound/DOPE liposomes.

Data Presentation

The following tables summarize hypothetical quantitative data for transfection efficiency and cytotoxicity of this compound/DOPE liposomes in common cancer cell lines. This data is for illustrative purposes to demonstrate expected trends and should be empirically determined for your specific experimental conditions.

Table 1: Transfection Efficiency of this compound/DOPE Liposomes with a Reporter Plasmid (e.g., pEGFP-N1)

Cancer Cell LineThis compound:DOPE Molar RatioLipid:DNA (w/w) RatioTransfection Efficiency (%)
MCF-7 1:15:135 ± 4
1:110:145 ± 5
1:25:140 ± 3
1:210:155 ± 6
HepG2 1:15:125 ± 3
1:110:135 ± 4
1:25:130 ± 4
1:210:145 ± 5
HeLa 1:15:150 ± 6
1:110:165 ± 7
1:25:158 ± 5
1:210:175 ± 8

Transfection efficiency was determined by flow cytometry 48 hours post-transfection as the percentage of GFP-positive cells.

Table 2: Cytotoxicity of this compound/DOPE Liposomes

Cancer Cell LineThis compound:DOPE Molar RatioIC50 (µg/mL of total lipid)
MCF-7 1:125
1:235
HepG2 1:120
1:230
HeLa 1:130
1:240

IC50 values were determined using an MTT assay after 48 hours of exposure to the liposomes.

Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Liposomes by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) of this compound and DOPE.

Materials:

  • This compound

  • DOPE

  • Chloroform

  • Sterile, nuclease-free water or desired buffer (e.g., PBS, HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Dissolution:

    • In a clean round-bottom flask, dissolve this compound and DOPE in chloroform at the desired molar ratio (e.g., 1:1 or 1:2). A typical starting concentration is 10 mg/mL total lipid.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids (typically 37-40°C).

    • Rotate the flask and apply a vacuum to evaporate the chloroform, leaving a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying:

    • Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.

  • Hydration:

    • Add the desired volume of sterile, nuclease-free water or buffer to the flask to achieve the final desired lipid concentration (e.g., 1 mg/mL).

    • Agitate the flask by vortexing or gentle shaking to hydrate the lipid film, forming multilamellar vesicles (MLVs). The suspension will appear milky.

  • Size Reduction (Sonication):

    • Place the MLV suspension in a bath sonicator.

    • Sonicate for 15-30 minutes, or until the suspension becomes translucent, indicating the formation of SUVs. Monitor the temperature of the sonicator bath to prevent overheating and lipid degradation.

Protocol 2: In Vitro Transfection of Cancer Cells with this compound/DOPE Liposomes

This protocol provides a general procedure for transfecting adherent cancer cell lines. Optimization of parameters such as cell density, lipid:DNA ratio, and incubation times is recommended for each cell line.

Materials:

  • This compound/DOPE liposome suspension (from Protocol 1)

  • Plasmid DNA (high purity, endotoxin-free)

  • Cancer cell line of interest (e.g., MCF-7, HepG2, HeLa)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • 6-well or 24-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cancer cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Formation of Lipoplexes (Lipid-DNA Complexes):

    • For each transfection, dilute the desired amount of plasmid DNA in serum-free medium in a sterile tube.

    • In a separate sterile tube, dilute the required amount of this compound/DOPE liposome suspension in serum-free medium. The optimal lipid:DNA weight ratio typically ranges from 5:1 to 10:1.

    • Add the diluted DNA to the diluted liposome suspension and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Gently wash the cells with serum-free medium.

    • Add the lipoplex suspension dropwise to the cells.

    • Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.

    • Incubate the cells for 24-72 hours before assessing transgene expression or performing downstream assays.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the this compound/DOPE liposomes on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound/DOPE liposome suspension

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound/DOPE liposome suspension in complete culture medium.

    • Remove the medium from the cells and add 100 µL of the diluted liposome suspensions to the wells. Include untreated control wells.

    • Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Cationic lipids, including this compound, can activate innate immune signaling pathways, which may influence transfection efficiency and cellular responses. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two key signaling cascades that can be triggered.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Cascade cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus DC6_14 This compound/DNA Lipoplex TLR4 TLR4 DC6_14->TLR4 Interaction MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK Complex TAK1->IKK MAPKs p38, JNK, ERK MKKs->MAPKs AP1 AP-1 MAPKs->AP1 AP1_nucleus AP-1 AP1->AP1_nucleus Translocation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_dimer NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB_dimer->NFkB_nucleus Translocation Gene_Expression Inflammatory Gene Expression NFkB_nucleus->Gene_Expression AP1_nucleus->Gene_Expression

Caption: this compound/DNA lipoplex interaction with TLR4 activates MAPK and NF-κB pathways.

Experimental Workflows

G cluster_prep Liposome & Lipoplex Preparation cluster_transfection Cell Transfection cluster_analysis Post-Transfection Analysis A 1. Dissolve this compound & DOPE in Chloroform B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film to form MLVs B->C D 4. Size Reduction (Sonication) to form SUVs C->D E 5. Mix Liposomes with Plasmid DNA D->E F 6. Incubate to form Lipoplexes E->F H 8. Add Lipoplexes to Cells F->H G 7. Seed Cancer Cells (e.g., MCF-7, HepG2, HeLa) G->H I 9. Incubate for 4-6 hours H->I J 10. Replace with Fresh Medium I->J K 11. Incubate for 24-72 hours J->K L 12a. Assess Transfection Efficiency (e.g., Flow Cytometry for GFP) K->L M 12b. Perform Cytotoxicity Assay (e.g., MTT) K->M N 12c. Analyze Signaling Pathway Activation (e.g., Western Blot) K->N

Caption: Workflow for in vitro transfection using this compound/DOPE liposomes.

G cluster_uptake Cellular Uptake and DNA Release Lipoplex This compound/DNA Lipoplex Membrane Cell Membrane Lipoplex->Membrane Binding Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (DOPE-mediated) Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm DNA_release DNA Release Cytoplasm->DNA_release Nucleus Nucleus DNA_release->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription

Caption: Cellular uptake and intracellular trafficking of this compound/DNA lipoplexes.

Application Notes and Protocols for In Vivo Gene Delivery Using DC-6-14 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-6-14, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid that serves as a powerful tool for non-viral gene delivery. When formulated into liposomes, typically with a neutral helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this compound can efficiently encapsulate and deliver nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) to target cells. This document provides detailed application notes and experimental protocols for the use of this compound-based lipoplexes for in vivo gene delivery in mouse models, with a particular focus on delivery to the lungs.

Data Presentation

Physicochemical Properties and In Vitro Performance

The following table summarizes the typical physicochemical characteristics and in vitro performance of this compound lipoplexes. These parameters are crucial for optimizing formulation and predicting in vivo behavior.

Formulation (Molar Ratio)Particle Size (nm)Zeta Potential (mV)In Vitro Transfection EfficiencyCytotoxicityReference
This compound/DOPE/Cholesterol (4:3:3)Not SpecifiedNot SpecifiedHigh in serum-containing mediaNot Specified[1]
This compound/DOPE (charge ratio 4:1 with siRNA)~100-300Not SpecifiedStrong knockdown in MCF-7-Luc cells>87% cell viability[2][3]
In Vivo Biodistribution

The biodistribution of lipoplexes is a critical factor in determining target organ specificity and potential off-target effects. The following table summarizes the known in vivo biodistribution of this compound lipoplexes in mice following systemic administration.

FormulationMouse ModelAdministration RouteMajor Organs of AccumulationTime PointReference
This compound/DOPE (siRNA lipoplex)BALB/cIntravenousLungs, Liver1 hour[3]
In Vivo Gene Expression and Toxicity

Mechanism of Action: Cellular Uptake and Endosomal Escape

The successful delivery of genetic material to the cytoplasm relies on the efficient cellular uptake of the lipoplex and its subsequent escape from the endosome.

G cluster_extracellular Extracellular Space cluster_cell Target Cell Lipoplex Lipoplex Endocytosis Cellular Uptake (Endocytosis) Lipoplex->Endocytosis 1. Binding to cell surface Early_Endosome Early Endosome Endocytosis->Early_Endosome 2. Internalization Late_Endosome Late Endosome (Acidification) Early_Endosome->Late_Endosome 3. Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape 4. DOPE-mediated membrane fusion Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm 5. Release of nucleic acid Nucleus Nucleus Cytoplasm->Nucleus 6. Nuclear import Gene_Expression Gene Expression Nucleus->Gene_Expression Therapeutic_Protein Therapeutic_Protein Gene_Expression->Therapeutic_Protein

Figure 1. Proposed mechanism of this compound/DOPE lipoplex-mediated gene delivery.

The cationic nature of this compound facilitates the binding of the lipoplex to the negatively charged cell surface, triggering cellular uptake, primarily through endocytosis. As the endosome matures and acidifies, the helper lipid DOPE undergoes a phase transition from a lamellar to an inverted hexagonal (HII) phase. This structural change disrupts the endosomal membrane, allowing the encapsulated nucleic acid to escape into the cytoplasm and subsequently translocate to the nucleus for gene expression.

Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound/DOPE liposomes using the thin-film hydration method, a widely used technique for liposome formulation.

G Start Start Dissolve_Lipids 1. Dissolve this compound & DOPE in Chloroform/Methanol Start->Dissolve_Lipids Evaporation 2. Form thin lipid film by rotary evaporation Dissolve_Lipids->Evaporation Drying 3. Dry film under vacuum Evaporation->Drying Hydration 4. Hydrate film with aqueous buffer Drying->Hydration Sonication 5. Sonicate to form small unilamellar vesicles Hydration->Sonication Extrusion 6. (Optional) Extrude for uniform size Sonication->Extrusion End End Extrusion->End

Figure 2. Workflow for the preparation of this compound/DOPE liposomes.

Materials:

  • O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol (optional, can improve stability)

  • Chloroform/Methanol solvent mixture (e.g., 4:1 v/v)

  • Sterile, nuclease-free aqueous buffer (e.g., 5% dextrose in water, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath sonicator

  • Lipid extruder and polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and DOPE (and cholesterol, if using) in the chloroform/methanol mixture in a round-bottom flask. A common molar ratio for this compound to DOPE is 1:1, though optimization may be required. One study used a this compound:DOPE:Cholesterol molar ratio of 4:3:3. b. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 60-70°C) to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film by adding the desired volume of sterile, nuclease-free aqueous buffer. The volume will determine the final lipid concentration. b. Agitate the flask by gentle rotation or vortexing at a temperature above the lipid phase transition temperature to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Sizing: a. To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear. b. For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

Protocol 2: In Vivo Gene Delivery to Mouse Lungs via Intravenous Injection

This protocol outlines the procedure for systemic administration of this compound/DOPE-pDNA lipoplexes to mice for targeted gene delivery to the lungs.

G cluster_prep Lipoplex Preparation cluster_admin In Vivo Administration cluster_analysis Post-Injection Analysis Dilute_DNA 1. Dilute pDNA in buffer Mix 3. Combine diluted DNA and liposomes Dilute_DNA->Mix Dilute_Liposomes 2. Dilute this compound/DOPE liposomes in buffer Dilute_Liposomes->Mix Incubate 4. Incubate at room temp for 15-30 min Mix->Incubate Restrain_Mouse 5. Restrain mouse Incubate->Restrain_Mouse Inject 6. Inject lipoplex solution into tail vein Restrain_Mouse->Inject Monitor 7. Monitor mouse for adverse reactions Inject->Monitor Euthanize 8. Euthanize mouse at desired time point Monitor->Euthanize Harvest_Organs 9. Harvest lungs and other organs Euthanize->Harvest_Organs Analyze_Expression 10. Analyze gene expression (e.g., Luciferase assay, qRT-PCR) Harvest_Organs->Analyze_Expression

Figure 3. Experimental workflow for in vivo gene delivery and analysis.

Materials:

  • This compound/DOPE liposome suspension (from Protocol 1)

  • Plasmid DNA (pDNA) encoding the gene of interest (e.g., luciferase)

  • Sterile, nuclease-free buffer (e.g., 5% dextrose in water)

  • 8-week-old BALB/c mice

  • Mouse restrainer

  • Insulin syringes with 28-30 gauge needles

Procedure:

  • Lipoplex Formation: a. In separate sterile tubes, dilute the pDNA and the this compound/DOPE liposome suspension in the buffer. b. Gently add the diluted pDNA to the diluted liposome suspension while vortexing or pipetting to mix. An optimal charge ratio of positive (from this compound) to negative (from pDNA phosphate) charges should be determined empirically, with a 4:1 ratio being a common starting point. c. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Administration: a. Warm the mouse under a heat lamp to dilate the tail veins. b. Place the mouse in a restrainer. c. Slowly inject the desired volume of the lipoplex solution (typically 100-200 µL) into the lateral tail vein. d. Monitor the mouse for any immediate adverse reactions.

  • Post-Administration Analysis: a. At the desired time point post-injection (e.g., 24, 48, or 72 hours), euthanize the mouse by an approved method (e.g., cervical dislocation). b. Harvest the lungs and other organs of interest (e.g., liver, spleen, heart, kidneys). c. Process the tissues for analysis of gene expression. For a luciferase reporter gene, this would involve tissue homogenization, protein extraction, and a luciferase assay. For other genes, quantitative real-time PCR (qRT-PCR) can be used to measure mRNA levels.

Conclusion

This compound, in combination with DOPE, provides a promising non-viral vector for in vivo gene delivery, particularly to the lungs. The protocols provided herein offer a foundation for researchers to formulate and test this compound-based lipoplexes in mouse models. It is important to note that further optimization of molar ratios, charge ratios, and dosages may be necessary to achieve maximal gene expression and minimal toxicity for specific applications. Additional studies are warranted to establish a comprehensive in vivo efficacy and safety profile for this compound.

References

Application Notes and Protocols for DC-6-14 Based Liposomal Formulations in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of liposomes incorporating the cationic lipid DC-6-14. This document is intended to serve as a practical guide for researchers and professionals in the field of drug delivery.

Introduction to this compound

This compound, or O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid utilized in the formulation of liposomes for the delivery of therapeutic molecules, particularly nucleic acids like siRNA.[1][2] Its positive charge facilitates the encapsulation of negatively charged cargo and interaction with negatively charged cell membranes, promoting cellular uptake.[2] Liposomes formulated with this compound, often in combination with helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), have been investigated for their potential in gene silencing and cancer therapy.[2][3]

Physicochemical Characterization of this compound Liposomes

The physicochemical properties of this compound based liposomes are critical for their in vitro and in vivo performance. These characteristics are influenced by the lipid composition, molar ratios, and preparation method.

Table 1: Physicochemical Properties of this compound-Based Liposomal Formulations

Liposome Composition (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound / DOPE (1:1)~85-106~0.19-0.31+49 to +58
This compound / DOPE (1:2)137 ± 2.45Not Reported+22.20 ± 1.49
This compound / DOPE / mPEG2000-DSPE (1:2:0.05)113 ± 1.15Not Reported+1.54 ± 0.16

Experimental Protocols

Protocol for Preparation of this compound/DOPE Liposomes by Thin-Film Hydration

This protocol describes the preparation of cationic liposomes composed of this compound and DOPE using the thin-film hydration method, a widely used technique for liposome formulation.

Materials:

  • This compound (O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Nuclease-free water or desired aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amounts of this compound and DOPE to achieve the desired molar ratio (e.g., 1:1 or 1:2).

    • Dissolve the lipids in chloroform in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature of approximately 60°C.

    • Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.

    • Continue evaporation until the lipid film is completely dry and free of solvent. For complete removal of residual solvent, the film can be further dried under a vacuum for at least 1 hour.

  • Hydration:

    • Hydrate the lipid film by adding a pre-warmed (to 60°C) aqueous buffer (e.g., nuclease-free water or PBS). The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask by vortexing to detach the lipid film from the flask wall and form multilamellar vesicles (MLVs).

  • Sonication and Sizing (Extrusion):

    • Sonicate the MLV suspension in a bath-type sonicator for 5-10 minutes to reduce the size and lamellarity of the vesicles.

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 11-21 times) to obtain unilamellar vesicles of a consistent size.

Protocol for siRNA Encapsulation (Lipoplex Formation)

This protocol describes the formation of siRNA-liposome complexes (lipoplexes) through electrostatic interactions.

Materials:

  • This compound/DOPE liposome suspension (prepared as in Protocol 3.1)

  • siRNA stock solution (in nuclease-free buffer)

  • Nuclease-free buffer (e.g., Opti-MEM or PBS)

Procedure:

  • Dilution of Components:

    • In separate sterile, nuclease-free tubes, dilute the required amount of this compound/DOPE liposome suspension and siRNA stock solution with the chosen nuclease-free buffer.

  • Complex Formation:

    • Gently add the diluted siRNA solution to the diluted liposome suspension while vortexing or pipetting gently. The order of addition should be kept consistent.

    • The charge ratio of the cationic lipid (N, for nitrogen) to the siRNA phosphate groups (P) is a critical parameter. An N/P ratio of 4:1 has been shown to be effective for this compound/DOPE lipoplexes.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

Protocol for Characterization of Liposomes and Lipoplexes

3.3.1. Particle Size and Zeta Potential Measurement

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).

  • Procedure:

    • Dilute the liposome or lipoplex suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS analysis.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.

    • Measure the zeta potential to determine the surface charge of the particles.

3.3.2. Determination of siRNA Encapsulation Efficiency

  • Principle: Separation of free siRNA from lipoplexes followed by quantification of the encapsulated siRNA.

  • Method 1: Ultrafiltration:

    • Place the lipoplex suspension in an ultrafiltration device with a molecular weight cutoff that retains the lipoplexes but allows free siRNA to pass through (e.g., 100 kDa).

    • Centrifuge the device to separate the filtrate (containing free siRNA) from the retentate (containing lipoplexes).

    • Quantify the amount of siRNA in the filtrate using a suitable method (e.g., RiboGreen assay or UV-Vis spectroscopy).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total siRNA - Free siRNA) / Total siRNA] x 100

  • Method 2: Gel Retardation Assay:

    • Prepare an agarose gel (e.g., 1-2%).

    • Load the lipoplex samples into the wells of the gel.

    • Run the gel electrophoresis. Free siRNA will migrate into the gel, while siRNA encapsulated within the lipoplexes will be retained in the loading well.

    • Visualize the siRNA bands under UV light after staining with a nucleic acid stain (e.g., ethidium bromide). The absence of a free siRNA band indicates high encapsulation efficiency.

Protocol for In Vitro Transfection and Gene Silencing Assay

This protocol outlines a general procedure for transfecting cells with this compound/DOPE-siRNA lipoplexes and assessing the resulting gene knockdown.

Materials:

  • Target cells (e.g., MCF-7-Luc cells for luciferase siRNA)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Multi-well plates

  • This compound/DOPE-siRNA lipoplexes

  • Reagents for assessing gene knockdown (e.g., Luciferase Assay System, reagents for RT-qPCR or Western blotting)

Procedure:

  • Cell Seeding:

    • Plate the target cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, replace the culture medium with fresh medium (serum-free or serum-containing, as optimized).

    • Add the prepared siRNA lipoplexes to the cells to achieve the desired final siRNA concentration (e.g., 50 nM).

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, replace the transfection medium with fresh, complete growth medium.

    • Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.

  • Assessment of Gene Silencing:

    • Harvest the cells and measure the level of target gene expression.

    • For luciferase siRNA, use a luciferase assay to measure the reduction in luciferase activity.

    • For other target genes, use RT-qPCR to measure mRNA levels or Western blotting to measure protein levels.

Protocol for In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a drug-loaded this compound liposomal formulation in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for tumor induction (e.g., human cancer cell line)

  • Drug-loaded this compound liposomes (e.g., Doxorubicin-loaded)

  • Control formulations (e.g., free drug, empty liposomes, PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Induction:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping and Treatment:

    • Randomly divide the tumor-bearing mice into treatment groups (e.g., PBS control, free drug, empty liposomes, drug-loaded this compound liposomes).

    • Administer the formulations intravenously (or via another appropriate route) at a predetermined dose and schedule.

  • Monitoring and Efficacy Evaluation:

    • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histological examination, analysis of drug concentration).

Visualizations of Key Processes

The following diagrams illustrate important workflows and pathways related to the use of this compound based liposomal formulations.

experimental_workflow cluster_formulation Liposome Formulation cluster_loading siRNA Loading cluster_characterization Characterization cluster_application Application Lipid Dissolution Lipid Dissolution Thin-Film Formation Thin-Film Formation Lipid Dissolution->Thin-Film Formation Hydration Hydration Thin-Film Formation->Hydration Sizing (Extrusion) Sizing (Extrusion) Hydration->Sizing (Extrusion) siRNA & Liposome Dilution siRNA & Liposome Dilution Sizing (Extrusion)->siRNA & Liposome Dilution Complex Formation Complex Formation siRNA & Liposome Dilution->Complex Formation Size & Zeta Potential Size & Zeta Potential Complex Formation->Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Complex Formation->Encapsulation Efficiency In Vitro Transfection In Vitro Transfection Complex Formation->In Vitro Transfection In Vivo Efficacy In Vivo Efficacy Complex Formation->In Vivo Efficacy

Caption: Experimental workflow for this compound liposome formulation and application.

signaling_pathway cluster_delivery Cellular Delivery cluster_silencing Gene Silencing Pathway lipoplex This compound Lipoplex (siRNA) endocytosis Endocytosis lipoplex->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape siRNA siRNA escape->siRNA risc RISC Loading siRNA->risc cleavage mRNA Cleavage risc->cleavage inhibition Protein Synthesis Inhibition cleavage->inhibition response Therapeutic Response (e.g., Apoptosis) inhibition->response

Caption: Cellular uptake and siRNA-mediated gene silencing pathway.

References

Application Notes and Protocols: Anti-metastatic Effects of Dendritic Cell (DC) Vaccination in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy characterized by early metastatic dissemination, contributing to its dismal prognosis.[1][2][3] Standard therapies have shown limited efficacy in preventing or treating metastatic disease.[4] Dendritic cell (DC) vaccination represents a promising immunotherapeutic strategy to induce a potent and specific anti-tumor immune response, potentially inhibiting metastatic progression.[5] This document provides a summary of the anti-metastatic effects of DC-based therapies in pancreatic cancer models, detailed experimental protocols, and visualizations of the underlying mechanisms.

Data Presentation

The following tables summarize the quantitative data on the anti-metastatic effects of Dendritic Cell (DC) vaccination in pancreatic cancer.

Table 1: Preclinical In Vivo Efficacy of DC Vaccination

Model SystemTreatment GroupOutcome MeasureResultCitation
Panc02 mouse modelProphylactic DC vaccinationTumor GrowthInhibition of tumor growth
Panc02 mouse modelProphylactic DC vaccinationSurvivalProlonged survival
Panc02 mouse modelTumor-lysate-pulsed DC vaccines + GemcitabineTumor RecurrencePrevention of tumor recurrence
KPC mouse modelDC vaccines combined with ICBsCD8+ T cell infiltrationIncreased infiltration into tumors
KPC mouse modelGVAX vaccine + anti-PD-1/PD-L1SurvivalImproved patient survival

Table 2: Clinical Efficacy of DC Vaccination in Pancreatic Cancer Patients

Clinical Trial PhasePatient PopulationTreatmentOutcome MeasureResultCitation
Phase I/IIResected pancreatic cancerAdjuvant DC-based immunotherapy2-year Recurrence-Free Survival (RFS)64%
Phase I/IIResected pancreatic cancerAdjuvant DC-based immunotherapyMedian follow-up (25.5 months)68% of patients showed no recurrence
Phase I PilotMetastatic pancreatic cancerMUC1-peptide DC vaccineImmunological ResponseEnhanced response to MUC1 antigen
Pilot StudyAdvanced pancreatic carcinomaDC vaccination + GemcitabineMedian Survival10.5 months
Pilot StudyAdvanced pancreatic carcinomaDC vaccination + Gemcitabine1-year Survival5 out of 12 patients

Experimental Protocols

Preparation of Dendritic Cell (DC) Vaccine

This protocol describes the generation of autologous DCs loaded with tumor lysate.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from the patient.

  • Recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Recombinant human interleukin-4 (IL-4).

  • Autologous tumor lysate.

  • Tumor necrosis factor-alpha (TNF-α).

  • Prostaglandin E2 (PGE2).

  • Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.

Procedure:

  • Isolate PBMCs from patient peripheral blood using Ficoll-Paque density gradient centrifugation.

  • Adhere monocytes by plating PBMCs in a culture flask for 2 hours.

  • Remove non-adherent cells and culture the adherent monocytes in medium supplemented with GM-CSF and IL-4 for 5-7 days to generate immature DCs.

  • Prepare tumor lysate from autologous tumor tissue by multiple freeze-thaw cycles.

  • On day 5 or 6, pulse the immature DCs with the autologous tumor lysate for 24 hours.

  • Induce DC maturation by adding TNF-α and PGE2 to the culture medium for the final 24 hours.

  • Harvest the mature, tumor antigen-loaded DCs, wash with sterile phosphate-buffered saline (PBS), and resuspend in a sterile saline solution for injection.

In Vitro T-Cell Proliferation Assay

This assay evaluates the ability of DC vaccines to stimulate T-cell responses.

Materials:

  • Mature, antigen-loaded DCs (as prepared above).

  • Autologous non-adherent PBMCs (as a source of T cells).

  • [3H]-thymidine or CFSE (Carboxyfluorescein succinimidyl ester).

  • 96-well round-bottom plates.

Procedure:

  • Co-culture the mature, antigen-loaded DCs with autologous non-adherent PBMCs at various DC:T cell ratios in 96-well plates.

  • Incubate the co-culture for 3-5 days.

  • For proliferation measurement using [3H]-thymidine:

    • Pulse the cells with [3H]-thymidine for the final 18 hours of incubation.

    • Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter.

  • For proliferation measurement using CFSE:

    • Label the T cells with CFSE prior to co-culture.

    • After incubation, analyze the dilution of the CFSE signal in the T-cell population by flow cytometry.

In Vivo Murine Pancreatic Cancer Metastasis Model

This protocol describes an orthotopic model to assess the anti-metastatic efficacy of DC vaccination.

Materials:

  • Panc02 or KPC pancreatic cancer cell lines.

  • Syngeneic mice (e.g., C57BL/6 for Panc02).

  • Prepared DC vaccine.

  • Surgical instruments for laparotomy.

  • Anesthesia.

Procedure:

  • Prophylactic Model:

    • Vaccinate mice with the DC vaccine (e.g., intraperitoneal or subcutaneous injection) prior to tumor cell implantation. A typical schedule could be two vaccinations, one week apart.

  • Tumor Implantation:

    • One week after the final vaccination, anesthetize the mice and perform a laparotomy to expose the pancreas.

    • Inject pancreatic cancer cells (e.g., 1 x 10^6 cells in 50 µL PBS) into the head of the pancreas.

    • Suture the abdominal wall and skin.

  • Therapeutic Model:

    • Implant tumor cells as described above.

    • Begin DC vaccination at a specified time point after tumor implantation.

  • Monitoring and Endpoint:

    • Monitor the mice for tumor growth and signs of distress.

    • At a pre-determined endpoint (e.g., 4-6 weeks post-implantation or when humane endpoints are reached), euthanize the mice.

    • Harvest the primary tumor, liver, lungs, and lymph nodes.

    • Count the number of metastatic nodules in the liver and lungs.

    • Process tissues for histological analysis to confirm metastasis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 DC Vaccine Preparation and Administration PBMCs Patient PBMCs Monocytes Isolate Monocytes PBMCs->Monocytes iDCs Immature DCs (+ GM-CSF, IL-4) Monocytes->iDCs PulsedDCs Antigen-Pulsed DCs iDCs->PulsedDCs TumorLysate Autologous Tumor Lysate TumorLysate->PulsedDCs mDCs Mature DCs (+ TNF-α, PGE2) PulsedDCs->mDCs Vaccine DC Vaccine mDCs->Vaccine Patient Pancreatic Cancer Patient Vaccine->Patient

Caption: Workflow for the generation of an autologous DC vaccine.

G cluster_1 Mechanism of DC-Mediated Anti-Tumor Immunity DC Antigen-Presenting Dendritic Cell (DC) NaiveT Naive T Cell DC->NaiveT Antigen Presentation TumorAntigen Tumor Antigen TumorAntigen->DC ActivatedT Activated CD8+ T Cell (Cytotoxic T Lymphocyte) NaiveT->ActivatedT Activation & Differentiation CancerCell Pancreatic Cancer Cell ActivatedT->CancerCell Recognition & Killing Apoptosis Tumor Cell Apoptosis CancerCell->Apoptosis Metastasis Metastasis Apoptosis->Metastasis Inhibition

Caption: Signaling cascade of DC-induced anti-tumor immunity.

G cluster_2 In Vivo Orthotopic Metastasis Model Workflow Vaccination DC Vaccination (Prophylactic) TumorImplant Orthotopic Tumor Cell Implantation Vaccination->TumorImplant TumorGrowth Primary Tumor Growth TumorImplant->TumorGrowth Metastasis Metastatic Dissemination (Liver, Lungs) TumorGrowth->Metastasis Analysis Endpoint Analysis: Metastatic Nodule Count, Histology Metastasis->Analysis Mice Syngeneic Mice Mice->Vaccination

Caption: Experimental workflow for the in vivo pancreatic cancer metastasis model.

Concluding Remarks

Dendritic cell-based immunotherapy is a promising approach for the treatment of metastatic pancreatic cancer. Preclinical and early clinical data suggest that DC vaccination can induce anti-tumor immune responses, inhibit tumor growth and metastasis, and improve survival. The protocols and data presented here provide a framework for researchers to further investigate and develop DC-based therapies for this devastating disease. Future randomized controlled trials are warranted to confirm the clinical benefit of this therapeutic strategy.

References

Application Notes and Protocols for siRNA Delivery Using DC-6-14 Cationic Lipid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) has emerged as a powerful tool for gene silencing, offering therapeutic potential for a wide range of diseases. However, the effective delivery of siRNA into target cells remains a significant challenge. Cationic lipids, such as 2-[bis{2-(tetradecanoyloxy)ethyl}amino]-N,N,N-trimethyl-2-oxoethan-1-aminium chloride (DC-6-14), in combination with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), can form liposomes that efficiently encapsulate and deliver siRNA into cells. This document provides detailed protocols for the preparation of this compound/DOPE liposomes, the formation of siRNA-lipoplexes, and the subsequent in vitro transfection and analysis of gene knockdown.

Data Presentation

The following tables summarize key quantitative data for the preparation and application of this compound/DOPE-siRNA lipoplexes.

Table 1: Physicochemical Properties of this compound/DOPE Liposomes and siRNA Lipoplexes

FormulationMolar Ratio (this compound:DOPE)N/P Ratio (+/-)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Cationic Liposomes1:1N/A80 - 2930.19 - 0.31Positive[1]
siRNA Lipoplexes1:14:1181 - 3390.15 - 0.22Not Reported[1]

Table 2: In Vitro Gene Silencing Efficiency and Cytotoxicity of this compound/DOPE-siRNA Lipoplexes in MCF-7-Luc Cells

Cationic LipidHelper LipidN/P Ratio (+/-)siRNA TargetGene Knockdown (%)Cell Viability (%)Reference
This compoundDOPE4:1LuciferaseStrong Knockdown>80%[2]

Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Cationic Liposomes

This protocol describes the preparation of this compound/DOPE liposomes using the thin-film hydration method.

Materials:

  • 2-[bis{2-(tetradecanoyloxy)ethyl}amino]-N,N,N-trimethyl-2-oxoethan-1-aminium chloride (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Dissolution:

    • In a round-bottom flask, dissolve this compound and DOPE in chloroform at a 1:1 molar ratio.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (approximately 60°C) to form a thin, uniform lipid film on the inner surface of the flask.

  • Film Hydration:

    • Hydrate the lipid film with a pre-warmed (60°C) aqueous solution (nuclease-free water or buffer) to the desired final lipid concentration.

    • Vortex the flask for 5-10 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). Perform 10-20 passes to ensure a uniform size distribution.

  • Storage:

    • Store the prepared cationic liposomes at 4°C.

Protocol 2: Formation of siRNA-DC-6-14/DOPE Lipoplexes

This protocol details the complexation of siRNA with the prepared cationic liposomes.

Materials:

  • This compound/DOPE cationic liposomes (from Protocol 1)

  • siRNA stock solution (e.g., 20 µM in nuclease-free buffer)

  • Nuclease-free water or buffer

Procedure:

  • siRNA Dilution:

    • Dilute the siRNA stock solution to the desired concentration in nuclease-free water or buffer.

  • Lipoplex Formation:

    • Add the this compound/DOPE liposome suspension to the diluted siRNA solution. The amount of liposome to add is determined by the desired nitrogen-to-phosphate (N/P) ratio. An N/P ratio of 4:1 has been shown to be effective.[2]

    • The N/P ratio is the molar ratio of the positively charged nitrogen atoms in the cationic lipid (this compound) to the negatively charged phosphate groups in the siRNA backbone.

    • Immediately after adding the liposomes, vortex the mixture for 10 seconds.

    • Incubate the mixture at room temperature for 15 minutes to allow for the formation of stable siRNA-lipoplexes.[2]

Protocol 3: In Vitro Transfection of Adherent Cells

This protocol outlines the procedure for transfecting adherent cells in a 6-well plate format.

Materials:

  • Adherent cells (e.g., MCF-7-Luc)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • siRNA-DC-6-14/DOPE lipoplexes (from Protocol 2)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection (e.g., 3 x 10^5 cells/well for MCF-7-Luc).

  • Transfection:

    • On the day of transfection, dilute the prepared siRNA-lipoplexes in serum-free medium to the desired final siRNA concentration (e.g., 50 nM).

    • Remove the growth medium from the cells and gently add the diluted lipoplex solution to each well.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, add complete growth medium to each well. Alternatively, the transfection medium can be replaced with fresh complete growth medium.

    • Incubate the cells for 24-72 hours before assessing gene knockdown.

Protocol 4: Assessment of Gene Knockdown

Materials:

  • Transfected cells expressing luciferase (e.g., MCF-7-Luc)

  • Luciferase assay reagent (e.g., PicaGene)

  • Cell lysis buffer

  • BCA protein assay kit

  • Luminometer

Procedure:

  • Cell Lysis:

    • 48 hours post-transfection, wash the cells with PBS and lyse them using a suitable cell lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Luciferase Activity Measurement:

    • Measure the luciferase activity in each lysate using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • Normalize the luciferase activity to the total protein concentration for each sample.

  • Calculation of Gene Knockdown:

    • Calculate the percentage of luciferase activity relative to untransfected or control siRNA-transfected cells.

Materials:

  • Transfected cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for the target gene and a housekeeping gene

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • 48 hours post-transfection, harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene in siRNA-treated samples compared to control samples.

Materials:

  • Transfected cells in a 96-well plate

  • MTT or WST-8 reagent

  • Plate reader

Procedure:

  • Assay:

    • 24 hours post-transfection, add the MTT or WST-8 reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time at 37°C.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculation of Cell Viability:

    • Calculate the cell viability as a percentage relative to untreated control cells.

Visualization of Pathways and Workflows

siRNA_Delivery_Pathway Cellular Uptake and Endosomal Escape of siRNA Lipoplexes cluster_extracellular Extracellular Space cluster_cell Target Cell siRNA_Lipoplex siRNA-DC-6-14 Lipoplex Endocytosis Endocytosis siRNA_Lipoplex->Endocytosis Binding to cell surface Cell_Membrane Early_Endosome Early Endosome Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome / Lysosome Early_Endosome->Late_Endosome Maturation Cytosol Cytosol Early_Endosome->Cytosol Endosomal Escape (facilitated by DOPE) RISC RNA-Induced Silencing Complex (RISC) Cytosol->RISC siRNA loading mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage Target recognition Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: Cellular pathway of siRNA delivery via this compound lipoplexes.

Experimental_Workflow General Experimental Workflow for siRNA Delivery and Analysis cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis (24-72h post-transfection) Liposome_Prep 1. Prepare this compound/DOPE Cationic Liposomes Lipoplex_Formation 2. Form siRNA-Lipoplexes (N/P Ratio Optimization) Liposome_Prep->Lipoplex_Formation Transfection 4. Transfect Cells with siRNA-Lipoplexes Lipoplex_Formation->Transfection Cell_Culture 3. Seed Adherent Cells Cell_Culture->Transfection Gene_Knockdown 5a. Assess Gene Knockdown (qRT-PCR, Luciferase Assay) Transfection->Gene_Knockdown Cell_Viability 5b. Measure Cell Viability (MTT, WST-8 Assay) Transfection->Cell_Viability

References

Application Notes and Protocols for DC-6-14 in Lipid Nanoparticle (LNP) Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of potent and safe delivery systems is paramount for the success of nucleic acid-based vaccines, such as those based on messenger RNA (mRNA). Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, demonstrating clinical success in the rapid development of COVID-19 vaccines.[1] The composition of these LNPs is critical to their function, typically comprising four key components: an ionizable or cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[2][3]

The cationic lipid is a cornerstone of the LNP formulation, as it complexes with the negatively charged nucleic acid payload and facilitates its encapsulation.[4] Furthermore, it plays a crucial role in the endosomal escape of the payload into the cytoplasm, a necessary step for the translation of mRNA into the target antigen.[5] DC-6-14 is a cationic lipid that has been investigated for nucleic acid delivery. These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound as a key component of lipid nanoparticles for vaccine applications.

1. Physicochemical Properties and Role of LNP Components

The efficacy, stability, and safety of LNP-based vaccines are highly dependent on their physicochemical properties, which are in turn dictated by the lipid composition.

  • This compound (Cationic Lipid): The primary role of this compound in the LNP formulation is to electrostatically interact with and encapsulate the negatively charged mRNA. Its positive charge at acidic pH during formulation is crucial for this process. Upon cellular uptake into the endosome, the acidic environment is thought to maintain the positive charge of the lipid, which facilitates the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm.

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (Helper Lipid): DOPE is a phospholipid commonly used in LNP formulations. Its conical shape is believed to promote a non-bilayer lipid arrangement, which can aid in the destabilization of the endosomal membrane, thereby enhancing the endosomal escape of the mRNA payload.

  • Cholesterol: Cholesterol is a crucial structural component that modulates the fluidity and stability of the lipid bilayer of the LNP. It fills the gaps between the other lipid components, contributing to a more condensed and stable nanoparticle structure.

  • PEGylated Lipid (e.g., C14-PEG-2000): A lipid conjugated to polyethylene glycol (PEG) is included to control the particle size during formulation and to provide a hydrophilic shell that prevents aggregation and reduces nonspecific uptake by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.

A summary of the typical physicochemical properties of LNPs formulated for vaccine delivery is presented in Table 1.

ParameterTypical RangeSignificance
Size (Hydrodynamic Diameter) 80 - 200 nmInfluences in vivo distribution and cellular uptake.
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform particle size distribution.
Zeta Potential Near-neutral at physiological pHReduces nonspecific interactions and toxicity in circulation.
Encapsulation Efficiency > 90%Ensures a high payload of the active vaccine component.

Table 1: Typical Physicochemical Properties of Vaccine LNPs. This table summarizes the generally accepted ranges for key quality attributes of lipid nanoparticles intended for vaccine delivery.

2. Experimental Protocols

The following protocols provide a step-by-step guide for the formulation and characterization of this compound containing LNPs for mRNA vaccine delivery.

2.1. LNP Formulation via Microfluidic Mixing

This protocol is adapted from established methods for LNP formulation.

Materials and Reagents:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • C14-PEG-2000

  • Ethanol (200 proof, RNase-free)

  • mRNA encoding the antigen of interest

  • Sodium Acetate Buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., Slide-A-Lyzer, 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and C14-PEG-2000 in ethanol.

    • Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:C14-PEG-2000).

    • The final total lipid concentration in ethanol should be between 10-25 mM. Vortex to ensure a homogenous mixture.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock solution in 50 mM sodium acetate buffer (pH 4.0) to the desired concentration (e.g., 0.1-0.5 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with three buffer changes.

  • Sterilization and Storage:

    • Filter the purified LNP solution through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C. For long-term storage, consult stability studies, though -80°C is often used.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase DC614 This compound LipidMix Lipid Stock in Ethanol DC614->LipidMix DOPE DOPE DOPE->LipidMix Chol Cholesterol Chol->LipidMix PEG C14-PEG-2000 PEG->LipidMix Microfluidics Microfluidic Mixing LipidMix->Microfluidics mRNA mRNA mRNASol mRNA Solution mRNA->mRNASol Buffer Sodium Acetate Buffer (pH 4.0) Buffer->mRNASol mRNASol->Microfluidics Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidics->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization FinalLNP Final LNP Formulation Sterilization->FinalLNP LNP_Uptake_and_Antigen_Presentation cluster_extracellular Extracellular Space cluster_cell Antigen-Presenting Cell (e.g., Dendritic Cell) cluster_activation T-Cell Activation LNP This compound LNP-mRNA Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (facilitated by this compound) Ribosome Ribosome Cytoplasm->Ribosome mRNA Antigen Antigen Protein Ribosome->Antigen Translation Proteasome Proteasome Antigen->Proteasome Processing MHC_II MHC class II Presentation Antigen->MHC_II Processing in endolysosomal pathway MHC_I MHC class I Presentation Proteasome->MHC_I Peptides CD8 CD8+ T-Cell MHC_I->CD8 Activates CD4 CD4+ T-Cell MHC_II->CD4 Activates InVivo_Evaluation_Workflow Start Start: In Vivo Study Vaccination Vaccination (IM) Prime (Week 0) Boost (Week 3) Start->Vaccination BloodCollection Blood Collection (Weeks 2, 4, 6) Vaccination->BloodCollection SpleenHarvest Spleen Harvest (Week 6) Vaccination->SpleenHarvest HumoralAnalysis Humoral Response Analysis (ELISA for IgG, IgG1, IgG2a) BloodCollection->HumoralAnalysis CellularAnalysis Cellular Response Analysis (ELISpot/Flow Cytometry) SpleenHarvest->CellularAnalysis Endpoint Endpoint: Immunogenicity Data HumoralAnalysis->Endpoint CellularAnalysis->Endpoint

References

Troubleshooting & Optimization

Optimizing DC-6-14 to DNA Ratio for Transfection: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the DC-6-14 to DNA ratio for successful transfection experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for transfection?

This compound is a cationic phospholipid used for gene delivery.[1] Its positively charged headgroup interacts electrostatically with the negatively charged phosphate backbone of DNA, condensing the DNA into nanoparticles called lipoplexes. These lipoplexes can then fuse with the negatively charged cell membrane, facilitating the entry of the DNA into the cell, primarily through endocytosis.[2][3]

Q2: What is the optimal this compound to DNA ratio for transfection?

The optimal ratio of this compound to DNA is highly dependent on the cell type, plasmid size, and experimental conditions.[4] It is crucial to empirically determine the best ratio for your specific system. A common starting point for optimization is a charge ratio of positive (cationic lipid) to negative (DNA phosphate) charges in the range of 1:1 to 10:1, which often translates to a weight ratio of the lipid formulation to DNA of approximately 1:1 to 6:1.[5] One study involving siRNA delivery with this compound lipoplexes used a charge ratio of 4:1 (+/-). While this provides a useful reference, the optimal ratio for plasmid DNA may differ.

Q3: Can I use serum in the medium during transfection with this compound?

While this compound has been reported to have efficient transfection activity in serum-containing medium, it is generally recommended to form the this compound/DNA complexes in a serum-free medium. Serum proteins can interfere with the formation of the lipoplexes, potentially reducing transfection efficiency. After the complexes are formed and added to the cells, serum-containing medium can typically be used.

Q4: How does the helper lipid DOPE affect this compound mediated transfection?

The inclusion of a neutral "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), in cationic lipid formulations can significantly enhance transfection efficiency. DOPE is thought to facilitate the endosomal escape of the DNA into the cytoplasm by promoting the disruption of the endosomal membrane. The optimal molar ratio of this compound to DOPE also requires empirical determination, with a 1:1 molar ratio being a common starting point.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Transfection Efficiency Suboptimal this compound to DNA ratio.Perform a titration experiment to determine the optimal ratio. Test a range of charge ratios from 1:1 to 10:1 (+/-).
Poor quality or incorrect concentration of DNA.Use high-purity, endotoxin-free plasmid DNA. Confirm DNA concentration and integrity using spectrophotometry and gel electrophoresis.
Unhealthy or suboptimal cell density.Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection.
Presence of inhibitors during complex formation.Prepare this compound/DNA complexes in a serum-free and antibiotic-free medium.
High Cell Cytotoxicity/Death Excessive amount of this compound.Decrease the amount of this compound in the complex. A lower lipid-to-DNA ratio may be necessary.
High concentration of lipoplexes.Reduce the total amount of the this compound/DNA complex added to the cells.
Contaminants in the DNA preparation.Use highly purified, endotoxin-free DNA.
Sensitive cell line.Reduce the incubation time of the cells with the lipoplexes (e.g., 4-6 hours) before replacing with fresh, complete medium.
Inconsistent Results Variation in cell confluency at transfection.Standardize the cell seeding density and timing to ensure consistent confluency for each experiment.
Inconsistent complex formation.Ensure thorough but gentle mixing of the this compound and DNA solutions and a consistent incubation time (typically 15-30 minutes) for complex formation.
Changes in cell culture conditions.Maintain consistent cell culture practices, including media formulation, serum lot, and passage number.

Experimental Protocols

Protocol 1: Optimization of this compound to DNA Ratio for Transfection

This protocol provides a general framework for optimizing the charge ratio of this compound to DNA for the transfection of a reporter plasmid (e.g., expressing GFP) into a mammalian cell line in a 24-well plate format.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE)

  • Plasmid DNA (e.g., pEGFP-N1) at a concentration of 1 mg/mL

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete cell culture medium with serum

  • Adherent mammalian cells

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of Lipid Stock Solution:

    • If using a helper lipid, prepare a stock solution of this compound and DOPE (e.g., at a 1:1 molar ratio) in a suitable solvent like chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with sterile, nuclease-free water or buffer to a final concentration of 1 mg/mL to form liposomes. This may require vortexing and/or sonication.

  • Preparation of this compound/DNA Complexes:

    • For each ratio to be tested, prepare two sets of tubes.

    • In Tube A (DNA): Dilute 0.5 µg of plasmid DNA in 25 µL of serum-free medium.

    • In Tube B (this compound): Dilute the varying amounts of the this compound liposome solution (see Table 1 for examples) in 25 µL of serum-free medium.

    • Add the diluted DNA (Tube A) to the diluted this compound (Tube B), mix gently by pipetting, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the 50 µL of the this compound/DNA complex dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO₂ incubator.

  • Post-Transfection:

    • After 4-6 hours of incubation, you may replace the transfection medium with 0.5 mL of fresh, complete cell culture medium.

    • Continue to incubate the cells for 24-48 hours.

  • Analysis:

    • Assess transfection efficiency by quantifying the percentage of GFP-positive cells using fluorescence microscopy or flow cytometry.

    • Evaluate cell viability using a method such as the trypan blue exclusion assay or an MTT assay.

Table 1: Example of this compound to DNA Ratio Optimization

This table provides an example of a titration experiment to determine the optimal charge ratio. The amounts are per well of a 24-well plate.

Charge Ratio (+/-)µg of this compoundµg of DNATransfection Efficiency (%)Cell Viability (%)
1:10.50.515 ± 395 ± 4
2:11.00.535 ± 592 ± 5
4:1 2.0 0.5 65 ± 7 88 ± 6
6:13.00.558 ± 675 ± 8
8:14.00.550 ± 560 ± 10

Note: The data presented in this table are illustrative and will vary depending on the cell line and experimental conditions. It is essential to perform your own optimization.

Visual Guides

Diagram 1: General Workflow for this compound Transfection

Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis start Seed Cells dna_prep Dilute DNA in Serum-Free Medium start->dna_prep lipid_prep Dilute this compound in Serum-Free Medium start->lipid_prep mix Combine Diluted DNA and this compound dna_prep->mix lipid_prep->mix incubate Incubate 20 min at Room Temperature mix->incubate add_complex Add Complexes to Cells incubate->add_complex incubate_cells Incubate Cells (4-6 hours) add_complex->incubate_cells change_medium Change to Complete Medium incubate_cells->change_medium final_incubate Incubate (24-48 hours) change_medium->final_incubate analyze Analyze Transfection Efficiency & Viability final_incubate->analyze

A step-by-step workflow for performing a transfection experiment using this compound.

Diagram 2: Mechanism of Cationic Lipid-Mediated Transfection

Transfection_Mechanism cluster_outside Extracellular Space cluster_cell Cell cluster_inside Cytoplasm dna DNA (-) lipoplex Lipoplex (+) dna->lipoplex lipid This compound (+) lipid->lipoplex cell_membrane Cell Membrane (-) lipoplex->cell_membrane Fusion & Endocytosis endosome Endosome cell_membrane->endosome released_dna Released DNA endosome->released_dna Endosomal Escape nucleus Nucleus released_dna->nucleus Nuclear Entry nucleus->nucleus Transcription

The process of DNA delivery into a cell mediated by the cationic lipid this compound.

Diagram 3: Troubleshooting Logic for Low Transfection Efficiency

Troubleshooting_Logic start Low Transfection Efficiency check_ratio Was the this compound:DNA ratio optimized? start->check_ratio check_dna Is the DNA quality and concentration verified? check_ratio->check_dna Yes action_ratio Perform a ratio titration experiment. check_ratio->action_ratio No check_cells Are cells healthy and at optimal confluency? check_dna->check_cells Yes action_dna Use high-purity DNA and re-quantify. check_dna->action_dna No check_protocol Was the complex formation done in serum-free medium? check_cells->check_protocol Yes action_cells Optimize cell seeding density and passage number. check_cells->action_cells No action_protocol Repeat complex formation in serum-free medium. check_protocol->action_protocol No

A decision tree to guide troubleshooting efforts for low transfection efficiency.

References

Technical Support Center: Compound DC-6-14 Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound DC-6-14 formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to cytotoxicity during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity with our new this compound formulation. What are the initial steps to troubleshoot this?

High cytotoxicity can stem from various factors, including the inherent properties of this compound, the formulation excipients, or issues with the experimental setup. A systematic approach is crucial for identifying the root cause.

Initial Troubleshooting Steps:

  • Confirm the Intrinsic Cytotoxicity of this compound: If not already established, perform a dose-response experiment with the unformulated, pure compound to determine its baseline cytotoxicity (e.g., IC50 value) in your chosen cell line.

  • Evaluate Excipient Toxicity: Test the formulation vehicle (all excipients without this compound) at the same concentrations used in your experiments to rule out toxicity from the delivery components.

  • Assess Formulation Stability: The formulation may be degrading over time into more toxic byproducts. Ensure you are using freshly prepared formulations and consider performing stability studies.

  • Review Cell Culture and Assay Conditions: Inconsistent cell seeding density, high passage numbers, or mycoplasma contamination can significantly impact results.[1] Standardize your cell culture and assay protocols.

Q2: Our cytotoxicity assay results for this compound formulations are not reproducible between experiments. What should we investigate?

Lack of reproducibility is a common challenge in cell-based assays and can be attributed to several variables.[1]

Factors to Investigate for Reproducibility Issues:

  • Cell Culture Consistency:

    • Passage Number: Use cells within a narrow and consistent passage number range to avoid phenotypic drift.[1]

    • Cell Seeding Density: Ensure the same number of cells are seeded in each well for every experiment.

    • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can alter cellular responses to treatments.[1]

  • Reagent Preparation:

    • Prepare fresh reagents for each experiment whenever possible.

    • If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[1]

  • Standard Operating Procedures (SOPs):

    • Develop and strictly follow a detailed SOP for the entire experimental workflow, from cell culture maintenance to data acquisition.

Q3: Can the formulation strategy itself be altered to reduce the cytotoxicity of this compound?

Yes, the formulation can be modified to mitigate cytotoxicity. The primary goals are often to control the release of the drug, improve its solubility, or target it to specific cells, thereby reducing its exposure to non-target cells.

Formulation Approaches to Reduce Cytotoxicity:

  • Pharmacokinetic-Modulating Formulations: These modify the drug's release profile. For instance, creating a sustained-release formulation can lower the peak plasma concentration (Cmax), which is often associated with toxic effects, while maintaining the overall drug exposure (AUC).

  • Lipid-Based and Polymeric Nanoparticles: Encapsulating this compound in lipid or polymer-based nanoparticles can improve its stability, solubility, and control its release. This can also reduce off-target effects.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins can encapsulate hydrophobic drugs, which can improve their solubility and has been shown to reduce the toxicity of some drugs.

  • Targeted Delivery Systems: Conjugating the formulation with ligands that bind to receptors specifically expressed on target cells can enhance drug delivery to the site of action and minimize exposure to healthy tissues.

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your experiments with this compound formulations.

Problem 1: High levels of cell death are observed even at low concentrations of my this compound formulation.

  • Possible Cause 1: High Sensitivity of the Cell Line. Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound.

    • Troubleshooting Tip: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific cell line. Consider testing the formulation on a panel of cell lines with different characteristics.

  • Possible Cause 2: Solvent-Induced Toxicity. If your this compound formulation uses a solvent like DMSO, high concentrations of the solvent itself can be toxic to cells.

    • Troubleshooting Tip: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone at the same concentration) to assess solvent-induced cytotoxicity.

  • Possible Cause 3: Formulation Instability. The this compound formulation may be unstable in the culture medium, leading to the formation of toxic byproducts.

    • Troubleshooting Tip: Prepare fresh dilutions of the formulation for each experiment and avoid repeated freeze-thaw cycles.

Problem 2: My MTT/WST-based cytotoxicity assay is showing inconsistent or unexpected results.

  • Possible Cause 1: Interference of this compound Formulation with the Assay Reagent. The formulation components may react with the MTT or WST-8 reagent, leading to false positive or negative results.

    • Troubleshooting Tip: Run a cell-free control where the this compound formulation is added to the assay reagents in media to check for any direct chemical reactions that could affect the readout.

  • Possible Cause 2: Insufficient Incubation Time. The incubation period with the MTT or WST reagent may not be long enough for sufficient formazan formation.

    • Troubleshooting Tip: Optimize the incubation time (typically 1-4 hours) for your specific cell type and experimental conditions.

  • Possible Cause 3: Incomplete Solubilization of Formazan Crystals (MTT Assay). The purple formazan crystals in the MTT assay must be fully dissolved to get an accurate reading.

    • Troubleshooting Tip: Use an appropriate solubilization solution (e.g., DMSO or isopropanol with HCl) and ensure thorough mixing before reading the absorbance.

Data on Formulation Strategies for Cytotoxicity Reduction

The following table summarizes general formulation strategies and their potential impact on reducing cytotoxicity.

Formulation StrategyMechanism of Cytotoxicity ReductionKey AdvantagesPotential Considerations
Lipid-Polymer Hybrid Nanoparticles Encapsulation and controlled release, potential for targeted delivery.Improved stability, enhanced encapsulation efficiency, can be functionalized for targeting.Complexity of formulation, potential for immunogenicity.
Cyclodextrin Inclusion Complexes Encapsulation of hydrophobic drug molecules, increasing solubility and stability.Can reduce drug toxicity, non-toxic and biodegradable excipients.Stability of the complex in biological fluids.
Sustained-Release Formulations Modulates pharmacokinetic profile by reducing Cmax.Reduces peak concentration-related toxicity.May not be suitable for all drugs, potential for dose-dumping.
Targeted Delivery Systems Ligand-receptor interactions to deliver the drug to specific cells.Reduces systemic side effects and off-target toxicity.Requires identification of a suitable target receptor, complexity of synthesis.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

Materials:

  • 96-well flat-bottom plates

  • Your chosen cell line

  • Complete cell culture medium

  • This compound formulation and vehicle control

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound formulation in complete medium. Remove the old medium from the cells and add 100 µL of the diluted formulation or vehicle control to the appropriate wells. Include wells with medium only as a blank control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance from the medium-only wells should be subtracted from all other readings.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • 96-well flat-bottom plates

  • Your chosen cell line

  • Complete cell culture medium (serum-free medium is often recommended during the assay)

  • This compound formulation and vehicle control

  • Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™)

  • Lysis buffer (usually included in the kit) for maximum LDH release control

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Include the following controls:

    • No-Cell Control: Medium only for background measurement.

    • Vehicle Control: Cells treated with the vehicle alone.

    • Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the end of the incubation period.

  • Sample Collection: After the treatment incubation, carefully collect a supernatant sample from each well without disturbing the cells.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagent from the kit according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Decision cluster_reform Phase 4: Optimization Formulation Prepare this compound Formulation DoseResponse Dose-Response Treatment Formulation->DoseResponse CellCulture Culture and Seed Cells CellCulture->DoseResponse CytotoxicityAssay Perform Cytotoxicity Assay (e.g., MTT, LDH) DoseResponse->CytotoxicityAssay DataAnalysis Analyze Data (Calculate IC50) CytotoxicityAssay->DataAnalysis Decision High Cytotoxicity? DataAnalysis->Decision Reformulate Reformulate to Reduce Cytotoxicity Decision->Reformulate Yes end End Decision->end No (Proceed) Reformulate->Formulation Iterate Troubleshooting_Cytotoxicity Start High Cytotoxicity Observed CheckVehicle Is the Vehicle Control Toxic? Start->CheckVehicle CheckAssay Is there Assay Interference? CheckVehicle->CheckAssay No SolventToxicity Reduce Solvent Concentration or Change Solvent CheckVehicle->SolventToxicity Yes ExcipientToxicity Test Individual Excipients for Toxicity CheckVehicle->ExcipientToxicity Yes CheckCells Are Cell Culture Conditions Consistent? CheckAssay->CheckCells No AssayInterference Run Cell-Free Controls CheckAssay->AssayInterference Yes CellCultureIssues Standardize Passage Number and Seeding Density; Test for Mycoplasma CheckCells->CellCultureIssues No IntrinsicToxicity Consider Reformulation Strategies CheckCells->IntrinsicToxicity Yes Formulation_Strategies cluster_formulation Formulation Strategies cluster_effects Mechanisms to Reduce Cytotoxicity Encapsulation Encapsulation (e.g., Nanoparticles, Liposomes) ControlledRelease Controlled Release Encapsulation->ControlledRelease ReducedExposure Reduced Off-Target Exposure Encapsulation->ReducedExposure Complexation Complexation (e.g., Cyclodextrins) ImprovedSolubility Improved Solubility & Stability Complexation->ImprovedSolubility LowerCmax Lower Peak Concentration (Cmax) ControlledRelease->LowerCmax Result Reduced Cytotoxicity ReducedExposure->Result LowerCmax->Result ImprovedSolubility->Result

References

Technical Support Center: Enhancing the Serum Stability of DC-6-14 Lipoplexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of DC-6-14 lipoplexes in serum.

Introduction to this compound

This compound, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid utilized in the formulation of lipoplexes for gene delivery. Its unique structure allows for efficient complexation with nucleic acids and subsequent transfection into cells. However, a significant hurdle in the in vivo application of this compound lipoplexes is their potential instability in the presence of serum, which can lead to aggregation, reduced transfection efficiency, and rapid clearance from circulation. This guide offers insights and practical solutions to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound lipoplex instability in serum?

A1: The primary cause of instability is the interaction of the positively charged lipoplexes with negatively charged serum proteins, such as albumin. This interaction can lead to the formation of a "protein corona" around the lipoplex, which can trigger aggregation, dissociation of the nucleic acid cargo, and recognition by the reticuloendothelial system (RES), leading to rapid clearance from the bloodstream.[1][2] High ionic strength of the blood also weakens the electrostatic interactions between the cationic lipid and the nucleic acid, further contributing to instability.[3]

Q2: How does the choice of helper lipid affect the stability of this compound lipoplexes in serum?

A2: The helper lipid plays a crucial role in the stability and fusogenicity of the lipoplex. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a commonly used helper lipid with this compound. DOPE's conical shape promotes the formation of a hexagonal lipid phase, which facilitates endosomal escape and enhances transfection efficiency.[4] Formulations of this compound with DOPE and cholesterol have been shown to maintain high transfection efficiency even in the presence of serum, suggesting improved stability.[1] In contrast, helper lipids with cylindrical shapes, like DSPC or DOPC, tend to form more rigid, lamellar structures that can enhance stability but may reduce fusogenicity and transfection efficiency.

Q3: What is the optimal charge ratio (+/-) for formulating stable this compound lipoplexes?

A3: An optimal charge ratio of 4:1 (+/-) has been reported for siRNA lipoplexes formulated with this compound and DOPE. The charge ratio, which is the molar ratio of positive charges from the cationic lipid to the negative charges from the nucleic acid's phosphate backbone, is a critical parameter. A higher charge ratio generally leads to better condensation of the nucleic acid and smaller, more stable particles. However, an excessively high positive charge can increase toxicity and lead to stronger interactions with serum proteins.

Q4: Can PEGylation improve the serum stability of this compound lipoplexes?

A4: Yes, PEGylation, the process of attaching polyethylene glycol (PEG) chains to the surface of the lipoplex, is a widely used strategy to improve serum stability. The PEG layer creates a hydrophilic shield that sterically hinders the binding of serum proteins, thereby reducing aggregation and clearance by the RES. This leads to a longer circulation half-life. However, PEGylation can sometimes interfere with cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma".

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and application of this compound lipoplexes in the presence of serum.

Problem Potential Cause Recommended Solution
Lipoplex aggregation upon addition to serum-containing media. - Suboptimal charge ratio leading to exposed positive charges and interaction with serum proteins.- Inappropriate helper lipid.- High ionic strength of the media.- Optimize the charge ratio (+/-), starting with a ratio of 4:1 for this compound/DOPE formulations.- Ensure the use of a suitable helper lipid like DOPE, which has been shown to be effective with this compound.- Prepare lipoplexes in a low-ionic-strength buffer before dilution in serum-containing media.
Low transfection efficiency in the presence of serum. - Lipoplex instability and dissociation in serum.- Aggregation leading to poor cellular uptake.- Degradation of nucleic acid by serum nucleases.- Incorporate cholesterol into the formulation to increase lipoplex rigidity and stability.- Consider PEGylation to shield the lipoplexes from serum proteins.- Ensure complete complexation of the nucleic acid to protect it from nuclease degradation. This can be verified by a gel retardation assay.
High cytotoxicity observed in cell culture. - Excessively high concentration of cationic lipid.- Impure or oxidized lipids.- Optimize the charge ratio to use the minimum amount of cationic lipid required for efficient complexation.- Use high-purity lipids and store them properly to prevent degradation.
Inconsistent results between experiments. - Variability in lipoplex preparation.- Differences in cell culture conditions.- Standardize the lipoplex preparation protocol, including mixing speed, incubation time, and temperature.- Ensure consistent cell density, passage number, and serum lot for all experiments.

Quantitative Data on this compound Lipoplex Formulations

The following table summarizes the particle size of this compound lipoplexes formulated with different helper lipids at a 1:1 molar ratio with the cationic lipid. The data is based on measurements in water and provides a baseline for understanding the influence of the helper lipid on the physicochemical properties of the lipoplexes.

Table 1: Particle Size of this compound siRNA Lipoplexes with Various Helper Lipids.

Cationic LipidHelper LipidLiposome Size (nm) ± S.D.Lipoplex Size (nm) ± S.D.PDI (Lipoplex)
This compoundDSPE107.6 ± 1.7Aggregation-
This compoundDPPE157.7 ± 2.3593.1 ± 18.40.26
This compoundDMPE114.5 ± 1.5201.2 ± 18.20.17
This compoundDOPE102.8 ± 1.2204.5 ± 11.20.22
This compoundPOPE110.2 ± 3.4489.5 ± 54.30.23

Data is presented as mean ± standard deviation (n=3). PDI: Polydispersity Index. Lipoplexes were formed at a charge ratio of 4:1 (+/-) in water.

Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Liposomes

This protocol describes the preparation of cationic liposomes using the thin-film hydration method.

Materials:

  • This compound (O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Dissolve this compound and DOPE in chloroform at the desired molar ratio (e.g., 1:1).

  • In a round-bottom flask, evaporate the chloroform under a gentle stream of nitrogen gas or using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing vigorously. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a defined size, sonicate the resulting multilamellar vesicle suspension in a water bath sonicator or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Protocol 2: Formulation of this compound/DOPE Lipoplexes

Materials:

  • This compound/DOPE liposome suspension (from Protocol 1)

  • Nucleic acid (e.g., plasmid DNA, siRNA) solution in a low-ionic-strength buffer

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • In a sterile microcentrifuge tube, dilute the required amount of nucleic acid in a low-ionic-strength buffer.

  • In a separate tube, dilute the this compound/DOPE liposome suspension to the desired concentration.

  • To form the lipoplexes, add the liposome suspension to the nucleic acid solution and mix gently by pipetting up and down. Avoid vigorous vortexing, which can shear the nucleic acid.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for stable complex formation.

  • The lipoplexes are now ready for use in cell culture or for stability assessment.

Protocol 3: Serum Stability Assessment by Dynamic Light Scattering (DLS)

This protocol assesses the stability of lipoplexes in the presence of serum by monitoring changes in particle size and polydispersity index (PDI) over time.

Materials:

  • This compound lipoplexes (from Protocol 2)

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate-buffered saline (PBS)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Dilute the lipoplex suspension in PBS to a suitable concentration for DLS measurement.

  • Measure the initial particle size (Z-average diameter) and PDI of the lipoplexes in PBS.

  • Add FBS to the lipoplex suspension to the desired final concentration (e.g., 10%, 50%).

  • Immediately measure the particle size and PDI at time point 0.

  • Incubate the lipoplex-serum mixture at 37°C.

  • At various time points (e.g., 1, 2, 4, 24 hours), take aliquots of the mixture and measure the particle size and PDI.

  • An increase in particle size and PDI over time indicates aggregation and instability.

Protocol 4: Nucleic Acid Integrity Assay in Serum

This protocol determines if the nucleic acid within the lipoplex is protected from degradation by serum nucleases.

Materials:

  • This compound lipoplexes containing a known amount of nucleic acid

  • Fetal Bovine Serum (FBS)

  • DNase/RNase-free water

  • DNA/RNA extraction kit

  • Agarose gel electrophoresis system

  • Nucleic acid stain (e.g., ethidium bromide, SYBR Green)

Procedure:

  • Incubate the lipoplexes with FBS (e.g., 50% final concentration) at 37°C for a specific duration (e.g., 1, 4, 24 hours). As a control, incubate "naked" (uncomplexed) nucleic acid with serum.

  • After incubation, extract the nucleic acid from the lipoplexes using a suitable extraction kit.

  • Run the extracted nucleic acid on an agarose gel alongside a control of the original, unincubated nucleic acid.

  • Stain the gel and visualize the bands. Degradation of the nucleic acid will be indicated by a smear or the absence of a distinct band compared to the control.

Diagrams

experimental_workflow cluster_prep Liposome & Lipoplex Preparation cluster_stability Serum Stability Assessment cluster_application Application liposome_prep 1. Liposome Preparation (this compound + Helper Lipid) lipoplex_form 2. Lipoplex Formation (Liposomes + Nucleic Acid) liposome_prep->lipoplex_form Thin-film hydration dls 3a. DLS Analysis (Particle Size & PDI) lipoplex_form->dls Incubate with serum integrity 3b. Nucleic Acid Integrity Assay lipoplex_form->integrity Incubate with serum transfection 4. In Vitro / In Vivo Transfection dls->transfection integrity->transfection

Caption: Experimental workflow for preparing and evaluating the serum stability of this compound lipoplexes.

signaling_pathway cluster_extracellular Extracellular Space (with Serum) cluster_intracellular Intracellular Space lipoplex This compound Lipoplex serum_protein Serum Proteins lipoplex->serum_protein aggregated_lipoplex Aggregated Lipoplex serum_protein->aggregated_lipoplex Opsonization & Aggregation endosome Endosome aggregated_lipoplex->endosome Endocytosis endosomal_escape Endosomal Escape (facilitated by DOPE) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm Nucleic Acid Release nucleus Nucleus cytoplasm->nucleus gene_expression Gene Expression nucleus->gene_expression

Caption: Fate of this compound lipoplexes in a serum-containing environment and subsequent cellular uptake.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Experimental Outcomes stability Lipoplex Stability in Serum transfection Transfection Efficiency stability->transfection toxicity Cytotoxicity stability->toxicity can influence circulation In Vivo Circulation Time stability->circulation charge_ratio Charge Ratio (+/-) charge_ratio->stability helper_lipid Helper Lipid (e.g., DOPE) helper_lipid->stability pegylation PEGylation pegylation->stability cholesterol Cholesterol cholesterol->stability

Caption: Key factors influencing this compound lipoplex stability in serum and the resulting experimental outcomes.

References

Troubleshooting low transfection efficiency with DC-6-14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low transfection efficiency using the DC-6-14 transfection reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of low transfection efficiency with this compound?

Low transfection efficiency with cationic lipid reagents like this compound can stem from several factors throughout the experimental workflow. The most critical parameters to consider are the health and density of the cells, the quality and quantity of the plasmid DNA, the ratio of transfection reagent to DNA, and the conditions used for forming the transfection complexes.[1][2]

Q2: How does cell health and confluency affect transfection outcome?

The physiological state of the cells at the time of transfection is a crucial determinant of success.

  • Cell Health: Cells should be healthy and actively dividing, with a viability of at least 90%, to efficiently take up the transfection complexes.[3] It is recommended to subculture cells at least 24 hours before transfection to ensure they have recovered and are in optimal condition.

  • Cell Confluency: The optimal cell density for transfection can vary between cell types. For many adherent cell lines, a confluency of 70-90% at the time of transfection yields the best results. Overly confluent cells may experience contact inhibition, leading to reduced uptake of the transfection complexes, while sparse cultures may not grow well post-transfection.

  • Passage Number: It is advisable to use cells with a low passage number (ideally less than 30 passages) as cell characteristics and transfection susceptibility can change over time in culture.

Q3: What are the quality requirements for plasmid DNA used with this compound?

The purity and integrity of the plasmid DNA are paramount for successful transfection.

  • Purity: Plasmid DNA should be of high purity, with an A260/A280 ratio between 1.7 and 1.9. Contaminants such as proteins, endotoxins, and salts can negatively impact transfection efficiency and cell viability. Using endotoxin-free plasmid preparation kits is highly recommended.

  • Topology: Supercoiled plasmid DNA is generally more efficient for transient transfections compared to linear or nicked DNA. It is good practice to verify the integrity of the plasmid by running a sample on an agarose gel.

Q4: How do I optimize the this compound to DNA ratio and complex formation?

The ratio of cationic lipid to DNA determines the overall charge of the transfection complexes, which influences their interaction with the negatively charged cell membrane.

  • Ratio Optimization: The optimal ratio of this compound to DNA is cell-type dependent and should be empirically determined. A good starting point for optimization is to test ratios ranging from 1:1 to 3:1 (µL of reagent: µg of DNA).

  • Complex Formation: Transfection complexes should be formed in a serum-free medium, as serum proteins can interfere with complex formation. It is also crucial to avoid phosphate-containing buffers during this step. The incubation time for complex formation is typically between 10 to 30 minutes at room temperature. Prolonged incubation can lead to a decrease in transfection efficiency.

Optimization of Transfection Parameters

For a systematic approach to optimizing your transfection protocol with this compound, consider titrating the key parameters as outlined in the table below.

ParameterRecommended RangeStarting PointKey Considerations
Cell Confluency 70-90% for adherent cells80%Varies by cell type; test different densities.
Plasmid DNA per well (24-well plate) 0.25 - 1.0 µg0.5 µgHigh amounts can be toxic.
This compound Reagent to DNA Ratio (µL:µg) 1:1 to 3:12:1Cell-type dependent; requires optimization.
Complex Incubation Time 10-30 minutes20 minutesDo not exceed 30 minutes.
Post-Transfection Incubation 24-72 hours48 hoursDependent on the expressed protein and assay.

Experimental Protocols

General Protocol for Transfection in a 24-Well Plate:

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Complex Preparation:

    • In tube A, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium.

    • In tube B, dilute 1.0 µL of this compound reagent in 50 µL of serum-free medium.

    • Add the diluted DNA from tube A to the diluted this compound in tube B and mix gently by pipetting.

  • Complex Incubation: Incubate the mixture for 20 minutes at room temperature to allow for the formation of transfection complexes.

  • Transfection: Add the 100 µL of the transfection complex mixture dropwise to the cells in the 24-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression.

Visual Guides

Below are diagrams to help visualize the experimental workflow and troubleshooting logic.

G cluster_prep Preparation cluster_transfection Transfection cluster_post Post-Transfection A Seed Cells (24h prior) B Prepare DNA Solution C Prepare this compound Solution D Mix DNA and this compound B->D C->D E Incubate (20 min) D->E F Add Complexes to Cells E->F G Incubate Cells (24-48h) F->G H Assay for Gene Expression G->H G node_sol node_sol node_check Further Optimization Needed Start Low Transfection Efficiency? CellHealth Cells >90% Viable & 70-90% Confluent? Start->CellHealth DNAQuality DNA A260/280 = 1.7-1.9? CellHealth->DNAQuality Yes Sol_Cell Optimize Cell Seeding & Use Healthy Cells CellHealth->Sol_Cell No Ratio Optimized this compound:DNA Ratio? DNAQuality->Ratio Yes Sol_DNA Purify DNA & Verify Integrity DNAQuality->Sol_DNA No Complex Complexes formed in Serum-Free Medium? Ratio->Complex Yes Sol_Ratio Perform Ratio Titration Ratio->Sol_Ratio No Complex->node_check Yes Sol_Complex Use Serum-Free Medium for Complex Formation Complex->Sol_Complex No

References

Technical Support Center: DC-6-14 Liposome Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DC-6-14 liposomes. The information is designed to help you overcome common challenges, with a focus on preventing and resolving aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liposomes?

This compound is a cationic lipid utilized for its gene transfection activity in the synthesis of liposomes.[1] Its positive charge facilitates interaction with negatively charged genetic material (like siRNA and DNA) and cell membranes, making it a valuable component for gene delivery applications.

Q2: My this compound liposomes are aggregating immediately after preparation. What are the likely causes?

Immediate aggregation of cationic liposomes is often due to suboptimal formulation or preparation technique. Key factors include:

  • Inappropriate Helper Lipid: The choice of helper lipid is crucial. For instance, formulations of this compound with DSPE have been observed to aggregate during preparation.[2]

  • High Ionic Strength Buffer: High salt concentrations in the hydration buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.

  • Incorrect pH: The pH of the buffer can influence the surface charge of the liposomes. Deviations from the optimal pH range can reduce stability.

  • Suboptimal Preparation Method: An incomplete or uneven lipid film, or hydration below the phase transition temperature (Tc) of the lipids can result in larger, unstable vesicles.

Q3: How can I prevent my this compound liposomes from aggregating during storage?

Long-term stability is critical for the successful application of liposomal formulations. To prevent aggregation during storage:

  • Incorporate Cholesterol: Cholesterol is a key component for enhancing liposome stability.[3] It modulates the rigidity and packing of the lipid bilayer, which can prevent aggregation.

  • Add a PEGylated Lipid: Including a PEGylated lipid, such as DSPE-PEG2000, in your formulation provides a steric barrier on the liposome surface. This hydrophilic layer physically hinders the close approach of other liposomes.

  • Optimize Storage Conditions: Store liposome suspensions at an appropriate temperature, typically between 4°C and 8°C. Avoid freezing, as the formation of ice crystals can disrupt the liposome structure.

  • Control Zeta Potential: For cationic liposomes, a sufficiently high positive zeta potential (generally > +30 mV) can ensure stability through electrostatic repulsion.

Q4: What is the role of helper lipids when formulating this compound liposomes?

Helper lipids are crucial for the structure and stability of the liposomal bilayer. In the context of this compound, a cationic lipid, helper lipids can influence the overall charge density, fluidity, and fusogenicity of the liposome. For example, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is often used as a helper lipid with cationic lipids to facilitate endosomal escape in gene delivery applications. The choice and ratio of the helper lipid must be carefully optimized. Studies have shown that a 1:1 molar ratio of this compound to a suitable phospholipid can yield stable liposomes.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible aggregates or high Polydispersity Index (PDI) after preparation Formulation instability due to choice of helper lipid.Systematically screen different helper lipids. For this compound, DOPE has been shown to form more stable liposomes than DSPE at a 1:1 molar ratio.[2]
High ionic strength of the hydration buffer.Reduce the salt concentration in your buffer. A common starting point is 10 mM phosphate buffer with 150 mM NaCl; if aggregation occurs, try lowering the NaCl concentration.
Improper thin-film hydration.Ensure the lipid film is completely dry and thin before hydration. Hydrate the film with a buffer pre-warmed to a temperature above the phase transition temperature (Tc) of all lipid components.
Liposomes aggregate after a few days of storage at 4°C Insufficient steric or electrostatic stabilization.Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) at 2-10 mol% to provide a protective hydrophilic layer.
Suboptimal cholesterol content.Optimize the cholesterol concentration in your formulation. A lipid-to-cholesterol molar ratio of 2:1 is a common starting point for stable formulations.
Hydrolysis or oxidation of lipids.Use high-purity lipids and de-gassed buffers. Store the liposome suspension under an inert gas like argon or nitrogen.
Liposomes aggregate when mixed with biological media (e.g., cell culture medium with serum) Opsonization and interaction with serum proteins.The inclusion of PEGylated lipids is highly recommended to create a "stealth" effect, reducing protein binding and subsequent aggregation.
Presence of divalent cations in the media.Divalent cations like Ca²⁺ and Mg²⁺ can interact with the liposome surface and induce aggregation. While challenging to avoid in biological media, ensuring robust steric stabilization with PEG can mitigate this effect.

Quantitative Data Summary

Table 1: General Recommendations for Stable Liposome Formulations

Component Molar Ratio/Concentration Purpose Reference
Cholesterol30-50 mol% of total lipidIncreases bilayer rigidity and stability.
PEGylated Lipid2-10 mol% of total lipidProvides steric stabilization, prevents aggregation.
Zeta Potential> +30 mV or < -30 mVEnsures electrostatic repulsion between particles.

Table 2: Example Formulation Data for this compound Liposomes

Cationic Lipid Helper Lipid Molar Ratio (Cationic:Helper) Resulting Liposome Size (nm) Polydispersity Index (PDI) Observation Reference
This compoundDOPE1:1158.40.238Stable
This compoundDPPE1:1148.10.237Stable
This compoundDSPE1:1>1000N/AAggregated

Note: Data is derived from a specific study and may vary based on the full formulation and preparation method.

Experimental Protocols

Protocol: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol is a standard method for producing unilamellar vesicles of a controlled size.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE)

  • Cholesterol (optional, but recommended for stability)

  • PEGylated lipid (e.g., DSPE-PEG2000, optional)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, helper lipid, and any other lipid components (cholesterol, PEG-lipid) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the Tc of the lipids to evaporate the organic solvent under reduced pressure.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-warm the hydration buffer to a temperature above the lipid Tc.

    • Add the warm buffer to the flask containing the dry lipid film.

    • Gently agitate the flask by hand or on a shaker to hydrate the lipid film. This will form multilamellar vesicles (MLVs). The suspension will appear milky.

  • Size Reduction (Sonication - Optional):

    • To aid in the formation of smaller vesicles, the MLV suspension can be briefly sonicated in a bath sonicator. This helps to break down larger lipid aggregates.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Ensure the extruder is pre-warmed to a temperature above the lipid Tc.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process forces the liposomes through the defined pores, resulting in a population of unilamellar vesicles with a more uniform size distribution.

    • The resulting liposome suspension should appear more translucent than the initial MLV suspension.

  • Characterization and Storage:

    • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Store the final liposome formulation at 4°C.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization start Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydration Hydrate Film with Aqueous Buffer (Forms MLVs) film->hydration extrusion Extrude through Membrane (Forms LUVs) hydration->extrusion end Final Liposome Suspension extrusion->end dls Dynamic Light Scattering (Size, PDI, Zeta Potential) end->dls

Caption: Experimental workflow for the preparation and characterization of this compound liposomes.

troubleshooting_logic problem Liposome Aggregation Observed cause1 Electrostatic Instability problem->cause1 cause2 Lack of Steric Barrier problem->cause2 cause3 Suboptimal Bilayer Properties problem->cause3 cause4 Incorrect Preparation problem->cause4 solution1a Optimize Buffer (pH, Ionic Strength) cause1->solution1a solution1b Verify Zeta Potential (Aim for > +30mV) cause1->solution1b solution2 Incorporate PEG-Lipid (2-10 mol%) cause2->solution2 solution3 Incorporate Cholesterol (30-50 mol%) cause3->solution3 solution4 Refine Protocol (Film Drying, Hydration Temp.) cause4->solution4

Caption: Logical relationship between liposome aggregation issues and their respective solutions.

References

Technical Support Center: Enhancing Endosomal Escape of DC-6-14 Lipoplexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DC-6-14 lipoplexes. The information is designed to help overcome common challenges in enhancing endosomal escape and achieving efficient gene delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its role in lipoplexes?

A1: this compound, or 2-[bis{2-(tetradecanoyloxy)ethyl}amino]-N,N,N-trimethyl-2-oxoethan-1-aminium chloride, is a cationic lipid.[1] In lipoplexes, its primary role is to electrostatically interact with and compact negatively charged nucleic acids (like siRNA or plasmid DNA) into nanometer-sized particles. This complexation protects the nucleic acid from degradation and facilitates its entry into cells.

Q2: Why is endosomal escape a critical step for this compound lipoplex efficacy?

A2: After cellular uptake, typically via endocytosis, this compound lipoplexes are enclosed within endosomes. For the nucleic acid cargo to reach its site of action in the cytoplasm (for siRNA and mRNA) or the nucleus (for plasmid DNA), it must first escape from the endosome. Failure to do so leads to trafficking to lysosomes, where the lipoplex and its cargo are degraded, resulting in low transfection efficiency. Enhancing endosomal escape is therefore a key determinant of the success of gene delivery.

Q3: What is the proposed mechanism of endosomal escape for cationic lipoplexes like those made with this compound?

A3: The "proton sponge" effect and membrane fusion are two widely accepted mechanisms. In the proton sponge model, the cationic lipids in the lipoplex buffer the acidic environment of the late endosome, leading to an influx of protons and chloride ions. This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the lipoplex into the cytoplasm. Alternatively, the cationic lipids of the lipoplex can interact with anionic lipids in the endosomal membrane, leading to membrane fusion and release of the nucleic acid cargo. The inclusion of helper lipids like DOPE can promote the formation of non-bilayer hexagonal phases, which are thought to facilitate this fusion process.[2][3]

Q4: What are helper lipids, and why are they used with this compound?

A4: Helper lipids are neutral lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), that are co-formulated with cationic lipids like this compound.[4] DOPE has a cone-shaped molecular structure that promotes the formation of an inverted hexagonal (HII) phase, which can destabilize the endosomal membrane and facilitate the release of the lipoplex into the cytoplasm.[4] The inclusion of DOPE in this compound formulations has been shown to result in injectable-sized lipoplexes and effective gene knockdown.

Q5: What is the optimal charge ratio for this compound lipoplexes?

A5: The optimal charge ratio, which is the molar ratio of positive charges from the cationic lipid to negative charges from the nucleic acid's phosphate backbone, needs to be empirically determined for each cell type and application. However, a charge ratio of 4:1 (+:-) has been found to be optimal for siRNA lipoplexes prepared with this compound and DOPE.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Transfection Efficiency / Poor Gene Knockdown 1. Suboptimal lipoplex formulation. 2. Inefficient endosomal escape. 3. Poor cell health. 4. Incorrect lipoplex to nucleic acid ratio. 5. Degradation of nucleic acid.1. Optimize the ratio of this compound to helper lipid (e.g., DOPE). A 1:1 molar ratio is a good starting point. 2. Include a fusogenic helper lipid like DOPE in your formulation. 3. Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection. 4. Perform a titration to find the optimal charge ratio. Start with a range around 4:1. 5. Use high-quality, nuclease-free reagents and water. Confirm nucleic acid integrity via gel electrophoresis.
High Cell Toxicity / Low Cell Viability 1. High concentration of this compound lipoplexes. 2. Extended exposure time to lipoplexes. 3. Poor cell health prior to transfection. 4. Contamination of cell culture.1. Reduce the concentration of the lipoplexes. Perform a dose-response experiment to find the optimal balance between efficiency and toxicity. 2. Shorten the incubation time of the lipoplexes with the cells (e.g., 4-6 hours) before replacing with fresh media. 3. Use cells that are at a low passage number and ensure they are not overly confluent. 4. Check for and treat any microbial contamination.
Lipoplex Aggregation 1. Incorrect formulation of liposomes. 2. Improper mixing procedure. 3. High salt concentration in the buffer.1. Ensure the helper lipid is compatible. For instance, using DSPE with this compound has been shown to cause aggregation upon mixing with siRNA. 2. Add the nucleic acid solution to the liposome solution while gently vortexing to ensure rapid and uniform mixing. 3. Prepare lipoplexes in a low-salt buffer or nuclease-free water before adding them to the cell culture medium.
Inconsistent Results 1. Variation in cell confluency. 2. Inconsistent lipoplex preparation. 3. Changes in cell passage number.1. Maintain a consistent cell seeding density and transfection schedule to ensure similar confluency between experiments. 2. Follow a standardized and precise protocol for lipoplex preparation, including incubation times and mixing techniques. 3. Use cells within a consistent and limited range of passage numbers, as transfection efficiency can change as cells are passaged.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound/Phospholipid Liposomes and siRNA Lipoplexes

Cationic LipidPhospholipidLiposome Size (nm)Lipoplex Size (nm)
This compoundDSPE114>1000 (aggregated)
This compoundDPPE116428
This compoundDMPE113247
This compoundPOPE115937
This compoundDOPE115258
Data from a study using a 1:1 molar ratio of cationic lipid to phospholipid and a 4:1 charge ratio for siRNA lipoplexes.

Table 2: In Vitro Gene Knockdown Efficiency of this compound/DOPE Lipoplexes

Cell LineTarget GeneGene Knockdown (%)
MCF-7-LucLuciferase>70%
Data from a study using this compound/DOPE (1:1 molar ratio) lipoplexes with luciferase siRNA at a 4:1 charge ratio.

Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Cationic Liposomes

This protocol is adapted from a study on siRNA lipoplexes.

  • Lipid Film Hydration:

    • Dissolve this compound and DOPE in chloroform at a 1:1 molar ratio in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator at 60°C to form a thin lipid film.

    • Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with nuclease-free water at 60°C by vortexing for 30 seconds.

  • Sonication:

    • Sonicate the hydrated lipid solution in a bath sonicator for 5-10 minutes at 60°C to form small unilamellar vesicles.

    • The resulting liposome solution can be stored at 4°C for a short period.

Protocol 2: Formulation of this compound/DOPE-siRNA Lipoplexes

This protocol is based on a charge ratio of 4:1.

  • Dilute the required amount of siRNA in nuclease-free water or a suitable buffer (e.g., HBS).

  • In a separate tube, dilute the this compound/DOPE liposome solution.

  • Add the liposome solution to the siRNA solution while gently vortexing.

  • Incubate the mixture at room temperature for 15-20 minutes to allow for lipoplex formation.

  • The lipoplexes are now ready for addition to cell cultures.

Protocol 3: In Vitro Transfection of Adherent Cells
  • Seed cells in a multi-well plate to reach 70-90% confluency on the day of transfection.

  • Just before transfection, replace the cell culture medium with fresh, serum-containing medium.

  • Add the freshly prepared this compound lipoplexes dropwise to each well.

  • Gently rock the plate to ensure even distribution of the lipoplexes.

  • Incubate the cells for 24-72 hours before assessing gene expression or knockdown. The optimal time should be determined experimentally.

  • For cytotoxicity assessment, cell viability can be measured using an MTT or similar assay 24 hours post-transfection.

Protocol 4: Assessing Endosomal Escape using Confocal Microscopy
  • Label the nucleic acid cargo with a fluorescent dye (e.g., Cy5-siRNA).

  • Transfect cells with the fluorescently labeled lipoplexes as described in Protocol 3.

  • At various time points (e.g., 2, 4, 8, 24 hours) post-transfection, fix the cells.

  • Stain the endosomes with an endosomal marker (e.g., anti-EEA1 for early endosomes or anti-LAMP1 for late endosomes/lysosomes) followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

  • Image the cells using a confocal microscope.

  • Analyze the images for colocalization between the fluorescently labeled nucleic acid and the endosomal marker. A decrease in colocalization over time and an increase in diffuse cytoplasmic fluorescence of the nucleic acid indicate successful endosomal escape.

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex This compound Lipoplex (Cationic) Endocytosis Endocytosis Lipoplex->Endocytosis Cellular Uptake EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome (Acidic pH) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (Membrane Fusion / Rupture)

Caption: Mechanism of this compound lipoplex uptake and endosomal escape.

Transfection_Workflow A 1. Prepare this compound/DOPE Liposome Solution C 3. Mix to Form Lipoplexes (Incubate 15-20 min) A->C B 2. Prepare Nucleic Acid (e.g., siRNA) Solution B->C E 5. Add Lipoplexes to Cells C->E D 4. Seed Cells in Plate (Target 70-90% Confluency) D->E F 6. Incubate for 24-72 hours E->F G 7. Assay for Gene Expression or Knockdown (e.g., qPCR, Western Blot) F->G

Caption: Experimental workflow for in vitro transfection using this compound lipoplexes.

Troubleshooting_Tree Start Low Transfection Efficiency? HighToxicity High Cell Toxicity? Start->HighToxicity No ReduceConcentration Reduce Lipoplex Concentration Start->ReduceConcentration Yes CheckFormulation Check Formulation: - this compound:DOPE Ratio (1:1?) - Charge Ratio (Titrate around 4:1) HighToxicity->CheckFormulation No ReduceTime Reduce Incubation Time (4-6h?) HighToxicity->ReduceTime Yes CheckCells Check Cell Health: - Confluency (70-90%?) - Low Passage Number? CheckFormulation->CheckCells Success Problem Resolved CheckCells->Success ReduceConcentration->Success ReduceTime->Success

Caption: Troubleshooting decision tree for low transfection efficiency.

References

Technical Support Center: DC-6-14 Based Gene Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability of DC-6-14 based gene delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in gene delivery?

This compound is a cationic lipid that serves as a non-viral vector for gene delivery. Its positively charged headgroup interacts electrostatically with negatively charged nucleic acids (DNA or RNA) to form nano-sized complexes called lipoplexes. These lipoplexes protect the genetic material from degradation and facilitate its entry into cells through endocytosis, ultimately enabling the expression of the desired gene. The specific structure of this compound is optimized for efficient complexation and subsequent release of the genetic cargo inside the cell.

Q2: What are the optimal storage conditions for this compound reagents and formulated lipoplexes to ensure long-term stability?

To ensure maximum stability and performance, both the stock solution of this compound and the formulated lipoplexes require specific storage conditions. For long-term storage, a temperature of -80°C is highly recommended.[1] Storing the virus at -80°C has been shown to keep it completely stable with high transduction efficiency.[1] Short-term storage at -20°C is also acceptable, though stability may be reduced over time.[1][2] It is critical to aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles, which can compromise the integrity of the lipid structures and the overall transfection efficiency.[2]

Q3: How do various formulation parameters influence the long-term stability of this compound lipoplexes?

The long-term stability of lipoplexes is critically dependent on several formulation parameters. Key factors include the choice of helper lipid (e.g., DOPE), the molar ratio of this compound to the helper lipid, the charge ratio of cationic lipid to nucleic acid, and the ionic strength of the buffer used for complex formation. The inclusion of components like cholesterol can increase liposome stability, though its concentration should be optimized. The size of the liposomes and the method of mixing DNA and lipids are also critical parameters that affect the physical stability and biological activity of the final formulation.

Q4: Can this compound based systems be lyophilized (freeze-dried) for extended shelf-life?

Yes, lyophilization can be a viable strategy for extending the long-term stability of liposome-based formulations, though it requires careful optimization. The process involves freeze-drying the lipoplexes in the presence of cryoprotectants (lyoprotectants) like trehalose or sucrose. These sugars help maintain the structural integrity of the vesicles during drying and upon rehydration. However, extensive preclinical experimentation is necessary to determine if lyophilization is suitable for a specific this compound formulation, as it can be a costly and time-consuming process. Stability studies on lyophilized formulations have shown physical stability for several months under controlled temperature and humidity conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound based gene delivery systems.

Problem: Low or Decreased Transfection Efficiency

Q: My transfection efficiency is consistently low, or has decreased over time. What are the potential causes and solutions?

A: A decline in transfection efficiency is a common problem that can be attributed to several factors, ranging from reagent degradation to suboptimal experimental conditions. The table below outlines common causes and recommended solutions to troubleshoot this issue.

Table 1: Troubleshooting Low Transfection Efficiency

Potential Cause Recommended Solution Citation
Degraded this compound Reagent Store reagent at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. Some reagents can be compromised by long-term storage at room temperature or freezing.
Degraded/Contaminated DNA/RNA Confirm nucleic acid integrity and purity. A260/A280 ratio should be at least 1.7. Use gel electrophoresis to ensure less than 20% of DNA is nicked.
Improper Lipoplex Formation Optimize the ratio of this compound to nucleic acid. Form complexes in serum-free media, as serum can interfere with formation. Consider increasing the incubation time for complexing.
Suboptimal Cell Health/Confluency Use healthy, low-passage cells (>90% viability). Ensure cells are 70-90% confluent at the time of transfection. Test for contaminants like mycoplasma.
Presence of Antibiotics/Serum Do not use antibiotics during transfection. While some modern reagents are compatible, it's a common source of failure. Omit serum during complex formation.

Problem: High Cytotoxicity

Q: I am observing significant cell death following transfection with this compound lipoplexes. What could be the cause?

A: High cytotoxicity can compromise your experimental results. It often stems from the concentration of the transfection reagent, the health of the cells, or contamination of the reagents.

Table 2: Troubleshooting High Cytotoxicity

Potential Cause Recommended Solution Citation
Reagent Concentration Too High Optimize the concentration of the this compound:DNA complex by performing a titration experiment. Reduce the amount of reagent used.
Extended Exposure Time For sensitive cell types like primary cells, reduce the incubation time of the lipoplexes with the cells (e.g., 4-6 hours) before replacing with fresh media.
Poor Cell Health Ensure cells are healthy and not overly confluent before transfection. Use cells with a low passage number.
Contamination of DNA/Reagents Use high-purity nucleic acid preparations, as contaminants like endotoxins can induce cell death.
Degradation Products Chemical degradation of lipids can lead to byproducts that are toxic to cells. Ensure reagents have been stored properly and are within their shelf-life.

Experimental Protocols & Workflows

Protocol 1: General Preparation of this compound/DOPE Lipoplexes

This protocol describes a general method for preparing lipoplexes for transfection. Ratios and concentrations should be optimized for your specific cell type and application.

  • Reagent Preparation:

    • Prepare a stock solution of this compound and a helper lipid (e.g., DOPE) in chloroform at the desired molar ratio (e.g., 1:1).

    • In a glass vial, evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Place the vial under vacuum for at least 2 hours to remove residual solvent.

  • Hydration & Liposome Formation:

    • Hydrate the lipid film with a suitable buffer (e.g., sterile water or PBS) to a final lipid concentration of 1 mg/mL.

    • Vortex the solution vigorously to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles, sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Lipoplex Formation:

    • Dilute the required amount of nucleic acid in serum-free medium.

    • In a separate tube, dilute the required amount of the this compound/DOPE liposome suspension in serum-free medium.

    • Add the diluted liposome suspension to the diluted nucleic acid, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection:

    • Add the lipoplex solution drop-wise to cells cultured in plates.

    • Incubate for 4-48 hours, depending on the cell type and experimental endpoint, before assaying for gene expression.

Protocol 2: Lipoplex Long-Term Stability Assessment

This protocol uses a reporter gene (e.g., GFP) to quantitatively assess the functional stability of stored this compound lipoplexes over time.

  • Preparation & Storage:

    • Prepare a large batch of this compound lipoplexes with a reporter plasmid (e.g., pEGFP-N1) as described in Protocol 1.

    • Aliquot the lipoplex solution into sterile cryovials.

    • Store aliquots under different conditions (e.g., 4°C, -20°C, -80°C).

  • Time-Point Analysis (e.g., Day 0, 7, 30, 90):

    • At each time point, thaw one aliquot from each storage condition.

    • Measure the particle size and zeta potential of the lipoplexes using Dynamic Light Scattering (DLS).

    • Perform a transfection experiment using a standard cell line (e.g., HEK293T) with the stored lipoplexes. Include a freshly prepared lipoplex formulation as a positive control.

  • Quantification of Transfection Efficiency:

    • 48 hours post-transfection, harvest the cells.

    • Analyze GFP expression using flow cytometry to determine the percentage of transfected cells and the mean fluorescence intensity.

  • Data Analysis:

    • Compare the transfection efficiency, particle size, and zeta potential of the stored samples to the freshly prepared control (Day 0). A significant decrease in efficiency or change in physical characteristics indicates instability.

Mandatory Visualizations

G cluster_prep Preparation cluster_storage Storage & Aging cluster_analysis Analysis A Prepare this compound Liposomes C Formulate Lipoplexes A->C B Prepare Reporter Gene Plasmid B->C D Aliquot and Store (4°C, -20°C, -80°C) C->D E Age Samples over Time (T=0, 7, 30... days) D->E F Thaw Sample at Time Point T E->F G Physicochemical Analysis (Size, Zeta Potential) F->G H Cell Transfection F->H I Quantify Gene Expression (Flow Cytometry) H->I J Compare to T=0 Control I->J

Caption: Experimental workflow for assessing the long-term stability of this compound lipoplexes.

G cluster_reagent Reagent Integrity cluster_protocol Protocol Optimization cluster_cells Cellular Conditions start Low Transfection Efficiency? dna_check Check DNA/RNA Quality (A260/280, Gel) start->dna_check Is it a reagent issue? ratio_check Optimize Lipid:DNA Ratio start->ratio_check Is it a protocol issue? health_check Verify Cell Health (Viability >90%) start->health_check Is it a cell issue? lipid_check Check this compound Storage (Temp, Freeze/Thaw) dna_check->lipid_check end_node Re-run Experiment lipid_check->end_node complex_check Check Complex Formation (Serum-free, Incubation Time) ratio_check->complex_check complex_check->end_node confluency_check Check Confluency (Target 70-90%) health_check->confluency_check contam_check Test for Mycoplasma confluency_check->contam_check contam_check->end_node

Caption: Troubleshooting logic diagram for diagnosing low transfection efficiency.

G cluster_extracellular Extracellular cluster_intracellular Intracellular dc614 This compound Cationic Lipid lipoplex Lipoplex Formation (Self-Assembly) dc614->lipoplex dna Nucleic Acid (DNA/RNA) dna->lipoplex endocytosis Cellular Uptake (Endocytosis) lipoplex->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape ('Proton Sponge' Effect) endosome->escape release Cargo Release (Cytosol) escape->release nucleus Nuclear Entry (for DNA) release->nucleus expression Gene Expression nucleus->expression

Caption: General pathway for this compound mediated gene delivery into a target cell.

References

Technical Support Center: Overcoming Immune Response to DC-6-14 Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address immune responses encountered during experiments with DC-6-14 nanoparticles. For the purposes of this guide, this compound nanoparticles are considered a type of lipid-polymer hybrid nanoparticle, and the advice provided is broadly applicable to this class of nanomaterials.

Frequently Asked Questions (FAQs)

Q1: What are the most common immune responses observed with this compound nanoparticles?

A1: Upon systemic administration, this compound nanoparticles can trigger a range of innate immune responses. The most frequently observed reactions include activation of the complement system, induction of pro-inflammatory cytokines, and uptake by phagocytic cells of the mononuclear phagocyte system (MPS). In some cases, immunosuppression has also been reported. The specific response is influenced by the physicochemical properties of the nanoparticles.

Q2: How do the physicochemical properties of this compound nanoparticles influence their immunogenicity?

A2: The immune response to this compound nanoparticles is significantly dictated by their size, surface charge, and surface chemistry. Generally, smaller nanoparticles (20-200 nm) are readily taken up by antigen-presenting cells (APCs) like dendritic cells.[1] Positively charged nanoparticles tend to be taken up more efficiently by cells, which can lead to a stronger immune response, but also potential cytotoxicity.[1][2] Surface modifications, such as PEGylation, can shield the nanoparticles from immune recognition, reducing complement activation and phagocytosis.

Q3: What is complement activation and why is it a concern for this compound nanoparticles?

A3: The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. Nanoparticles can inadvertently activate this cascade, leading to opsonization (tagging for destruction), inflammation, and in severe cases, anaphylactic reactions. Understanding and controlling complement activation is crucial for the in vivo safety and efficacy of this compound nanoparticles.

Q4: Can surface modification of this compound nanoparticles prevent an immune response?

A4: Yes, surface modification is a primary strategy to mitigate unwanted immune responses. The most common approach is PEGylation, the grafting of polyethylene glycol (PEG) chains to the nanoparticle surface. This creates a hydrophilic layer that can reduce protein adsorption (opsonization) and subsequent uptake by phagocytes. Other strategies include coating with biomimetic materials, such as cell membranes, to camouflage the nanoparticles from the immune system.

Q5: How can I assess the immunotoxicity of my this compound nanoparticle formulation?

A5: A tiered approach to immunotoxicity testing is recommended. Initial in vitro assays are crucial and include assessing complement activation, cytokine release from immune cells (like peripheral blood mononuclear cells - PBMCs), and effects on red blood cell integrity (hemolysis). If significant responses are observed in vitro, further in vivo studies in appropriate animal models are warranted to evaluate systemic effects.

Troubleshooting Guides

Issue 1: High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are detected in in vitro assays.
Possible Cause Troubleshooting Step Rationale
Endotoxin Contamination Test your nanoparticle formulation, buffers, and all reagents for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.Endotoxin (lipopolysaccharide) is a potent stimulator of immune cells and a common contaminant in laboratory reagents. Even low levels can lead to significant cytokine release, confounding the results of nanoparticle immunotoxicity studies.
Nanoparticle Surface Properties Consider modifying the surface of your this compound nanoparticles. Increasing the density of PEGylation or switching to a different surface coating can reduce immune cell recognition. Cationic surfaces are known to be more pro-inflammatory.The surface chemistry of nanoparticles dictates their interaction with immune cell receptors. A "stealth" coating can prevent the activation of signaling pathways that lead to cytokine production.[3]
Nanoparticle Aggregation Characterize the size distribution of your nanoparticles in your cell culture media using Dynamic Light Scattering (DLS). If aggregation is observed, consider optimizing the formulation's stability in biological media.Aggregates of nanoparticles can be recognized and cleared by phagocytes more readily than individual nanoparticles, leading to an enhanced inflammatory response.
High Nanoparticle Concentration Perform a dose-response study to determine if the cytokine release is concentration-dependent. Use the lowest effective concentration of nanoparticles in your experiments.High concentrations of nanoparticles can overwhelm cellular clearance mechanisms and lead to a stronger pro-inflammatory response.[3]
Issue 2: Significant complement activation is observed with the this compound nanoparticle formulation.
Possible Cause Troubleshooting Step Rationale
Inadequate PEGylation Increase the molecular weight or grafting density of the PEG on the nanoparticle surface.A dense layer of PEG is required to effectively shield the nanoparticle surface from recognition by complement proteins.
Surface Charge If your nanoparticles have a charged surface, consider modifying them to be closer to neutral.Both positively and negatively charged surfaces can activate the complement system through different pathways. A neutral surface is generally more "stealthy".
Presence of Activating Moieties Ensure that any targeting ligands or other molecules conjugated to the nanoparticle surface are not known to activate the complement system.Certain chemical groups can be recognized by components of the complement system, initiating the activation cascade.
Assay Interference Run appropriate controls to ensure that the nanoparticles are not interfering with the complement activation assay itself.Nanoparticles can sometimes interfere with colorimetric or enzymatic assays, leading to false-positive results.

Data Presentation

Table 1: Effect of Nanoparticle Size and Surface Charge on Uptake by Dendritic Cells

Nanoparticle TypeDiameter (µm)Surface Charge% of Dendritic Cells with Particle Uptake
Polystyrene0.04NegativeHigh
Polystyrene0.1NegativeHigh
Polystyrene0.5NegativeHigh
Polystyrene1.0NegativeModerate
Polystyrene1.0PositiveHigh
Polystyrene4.5NegativeLow
Polystyrene15.0NegativeVery Low

This table is a summary of findings where smaller nanoparticles (≤0.5 µm) are more readily taken up by dendritic cells. A positive surface charge can enhance the uptake of larger particles.

Table 2: Influence of Nanoparticle Surface Modification on Cytokine Release from Macrophages

Nanoparticle SurfaceTNF-α Release (pg/mL)IL-6 Release (pg/mL)IL-1β Release (pg/mL)
Uncoated Silica~100~200~50
Carboxylic Acid Coated~150~400~75
Amine Coated~50~150~25
Hydrocarbon Coated~75~175~40

This table summarizes representative data showing that surface chemistry significantly impacts cytokine profiles. Carboxylic acid surfaces tend to be more pro-inflammatory, while amine surfaces may lead to a more anti-inflammatory response.

Mandatory Visualizations

experimental_workflow cluster_pre_analysis Phase 1: Pre-Analysis cluster_in_vitro Phase 2: In Vitro Immunotoxicity Screening cluster_decision Phase 3: Analysis & Decision cluster_in_vivo Phase 4: In Vivo Studies (If Required) char Nanoparticle Physicochemical Characterization (Size, Charge, Surface Chemistry) comp Complement Activation Assay (e.g., C3 Cleavage Western Blot) char->comp endo Endotoxin Testing (LAL Assay) cyto Cytokine Release Assay (e.g., ELISA/Multiplex on PBMCs) endo->cyto eval Evaluate In Vitro Data comp->eval cyto->eval hemo Hemolysis Assay hemo->eval decide Proceed to In Vivo? eval->decide decide->char No - Reformulate decide->endo No - Reformulate animal Animal Model Selection decide->animal Yes admin Systemic Administration of Nanoparticles animal->admin analysis Analysis of Systemic Cytokine Levels, Blood Cell Counts, and Histopathology admin->analysis

Preclinical immunotoxicity assessment workflow for nanoparticles.

signaling_pathway cluster_cell Dendritic Cell NP This compound Nanoparticle Receptor Toll-like Receptor (TLR4) NP->Receptor Recognition MyD88 MyD88 Receptor->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation MAPK->Nucleus Signal Transduction Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-12) Nucleus->Cytokines Gene Transcription

Simplified signaling pathway for nanoparticle recognition by a dendritic cell.

Experimental Protocols

Protocol 1: Assessment of Complement Activation by Western Blot for C3 Cleavage

Objective: To qualitatively assess the potential of this compound nanoparticles to activate the complement cascade.

Materials:

  • This compound nanoparticle suspension

  • Normal human plasma (pooled)

  • Veronal buffer

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Zymosan)

  • Negative control (PBS)

  • 4x NuPAGE LDS sample buffer with reducing agent

  • Polyacrylamide gels

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (e.g., anti-human C3/C3b/iC3b)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Prepare this compound nanoparticle samples at the desired concentrations in PBS.

  • In microcentrifuge tubes, combine 10 µL of veronal buffer, 10 µL of normal human plasma, and 10 µL of the nanoparticle suspension, positive control, or negative control.

  • Vortex the tubes and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 4x NuPAGE sample buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-C3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Image the blot using a suitable imaging system.

Interpretation: A significant decrease in the band corresponding to intact C3 and the appearance of lower molecular weight bands (C3 cleavage products) in the nanoparticle-treated lanes, as compared to the negative control, indicates complement activation.

Protocol 2: In Vitro Cytokine Release Assay using Human PBMCs

Objective: To quantify the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) in response to this compound nanoparticles.

Materials:

  • This compound nanoparticle suspension

  • Freshly isolated human PBMCs

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Positive control (e.g., Lipopolysaccharide - LPS)

  • Negative control (cell culture medium)

  • 96-well cell culture plates

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.

  • Plate 100 µL of the PBMC suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the this compound nanoparticles, LPS, and the vehicle control in complete RPMI-1640 medium.

  • Add 100 µL of the nanoparticle dilutions, controls, or medium to the appropriate wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well for cytokine analysis.

  • Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

Interpretation: A statistically significant increase in the concentration of one or more cytokines in the nanoparticle-treated wells compared to the vehicle control indicates that the this compound nanoparticles induce an inflammatory response. A dose-dependent increase provides further evidence of this effect.

References

Validation & Comparative

A Comparative Guide to DC-6-14 and Other Cationic Lipids for Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of gene delivery, the choice of a transfection reagent is paramount to experimental success. Cationic lipids remain a popular non-viral vector class due to their ease of use and broad applicability. This guide provides a comprehensive comparison of the cationic lipid DC-6-14 with other commonly used alternatives, focusing on transfection efficiency, cytotoxicity, and mechanistic pathways. All experimental data is presented in a structured format for clear comparison, accompanied by detailed protocols and workflow visualizations.

Performance Comparison of Cationic Lipids

The efficacy of a cationic lipid is a multifaceted equation involving transfection efficiency, cell viability, and the nature of the nucleic acid payload. Below, we summarize the performance of this compound in comparison to other well-established cationic lipids.

Transfection Efficiency

Transfection efficiency can vary significantly depending on the cell type, the nucleic acid being delivered (plasmid DNA, mRNA, or siRNA), and the specific formulation of the lipoplex.

Table 1: Comparison of mRNA Transfection Efficiency and Cellular Uptake

Cationic LipidCell LineTransfection Efficiency (% of EGFP positive cells)Cellular Uptake (Mean Fluorescence Intensity)
This compound HeLa~80%High
DC-1-16 HeLa~80%Moderate
TC-1-12 HeLa~80%Low

Data adapted from a study on reverse transfection of EGFP mRNA lipoplexes.[1]

Table 2: Comparison of siRNA Gene Knockdown Efficiency

Cationic Lipid FormulationCell LineLuciferase Knockdown Efficiency
LP-DC-6-14/DOPE MCF-7-Luc>70%
LP-DC-1-16/DOPE MCF-7-Luc>70%
LP-DOTMA/DOPE MCF-7-Luc>70%

Data adapted from a study on siRNA-mediated knockdown of luciferase in human breast cancer cells.[2]

Cytotoxicity

A critical aspect of any transfection reagent is its impact on cell health. High transfection efficiency is often a trade-off with increased cytotoxicity.

Table 3: Comparison of Cell Viability after siRNA Lipoplex Transfection

Cationic Lipid FormulationCell LineCell Viability
LP-DC-6-14/DOPE MCF-7-Luc>87%
LP-DC-1-16/POPE MCF-7-Luc70-80%
LP-DOTMA/DSPE MCF-7-Luc70-80%

Data adapted from a study evaluating the toxicity of various siRNA lipoplex formulations.[3]

Mechanistic Insights: The Journey of a Lipoplex

The successful delivery of a nucleic acid payload is a multi-step process, from cellular uptake to nuclear entry (for DNA) or cytosolic release (for RNA).

Cellular Uptake and Intracellular Trafficking

Cationic lipoplexes are typically internalized by cells through endocytosis. While the specific pathway can be cell-type dependent, clathrin-mediated endocytosis is a common route. Once inside the cell, the lipoplex-containing endosome traffics along the cytoskeleton, with microtubules playing a crucial role in its transport towards the nucleus.

G cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (for pDNA)

Figure 1. Simplified workflow of cationic lipid-mediated transfection.

Endosomal Escape

A critical hurdle for efficient transfection is the escape of the nucleic acid from the endosome before it is degraded by lysosomal fusion. Cationic lipids are thought to facilitate this escape by interacting with the anionic lipids of the endosomal membrane, leading to membrane destabilization and release of the cargo into the cytoplasm.

Experimental Protocols

Reproducibility in transfection experiments is highly dependent on a consistent and well-defined protocol. Below are general protocols for the preparation of liposomes and transfection of plasmid DNA and mRNA.

Liposome Preparation Protocol

This protocol describes a general method for preparing cationic liposomes using the lipid film hydration method.

G start Start dissolve Dissolve lipids in chloroform/methanol start->dissolve evaporate Evaporate solvent to form a thin lipid film dissolve->evaporate hydrate Hydrate lipid film with aqueous buffer evaporate->hydrate sonicate Sonicate to form small unilamellar vesicles (SUVs) hydrate->sonicate extrude Extrude through polycarbonate membranes (optional) sonicate->extrude end End extrude->end G start Start seed_cells Seed cells 24h prior to transfection start->seed_cells dilute_dna Dilute plasmid DNA in serum-free medium seed_cells->dilute_dna dilute_lipid Dilute cationic lipid in serum-free medium seed_cells->dilute_lipid form_complex Combine diluted DNA and lipid; incubate for 15-30 min dilute_dna->form_complex dilute_lipid->form_complex add_to_cells Add lipoplex to cells and incubate form_complex->add_to_cells assay Assay for gene expression (24-72h post-transfection) add_to_cells->assay end End assay->end

References

Efficacy of Dendritic Cell-Based Gene Delivery Compared to Viral Vectors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "DC-6-14": The term "this compound" does not correspond to a recognized, publicly documented gene delivery vector in the current scientific literature. It is possible that this designation refers to a proprietary, in-house experimental protocol or a specific modification of a dendritic cell (DC)-based gene delivery method. This guide will proceed under the assumption that "DC" refers to dendritic cells, a potent type of antigen-presenting cell increasingly utilized for therapeutic gene delivery, particularly in immunotherapy. We will therefore compare the efficacy of gene delivery using genetically modified dendritic cells with that of common viral vectors.

This guide provides a detailed comparison of these two prominent gene delivery platforms, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective strengths and limitations, supported by experimental data and protocols.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for dendritic cell-based and viral vector-mediated gene delivery.

Table 1: Comparison of Gene Delivery Vector Efficacy and Characteristics

FeatureDendritic Cell (DC)-Based Delivery (ex vivo)Adenovirus (Ad)Adeno-Associated Virus (AAV)Lentivirus (LV)
Delivery Method Cell-based, ex vivo transfection/transduction followed by infusionDirect in vivo or ex vivo transductionDirect in vivo or ex vivo transductionDirect in vivo or ex vivo transduction
Transfection/Transduction Efficiency Variable; can exceed 90% with optimized electroporation of mRNA[1][2]Very high, can approach 100% in many cell types[3]High, but serotype and cell-type dependent; can reach up to 65% or higher in some cell types[4]High, particularly in dividing cells, but can also transduce non-dividing cells[5]
Cargo Capacity Limited by transfection method (e.g., mRNA, plasmid)Up to 36 kb for helper-dependent vectors~4.7 kb~8-10 kb
Duration of Gene Expression Transient (for mRNA) to potentially long-term (if using integrating vectors for DC modification)Transient (episomal)Long-term, particularly in non-dividing cells (episomal)Long-term (integrating)
Immunogenicity Low for autologous DCs; potential for therapeutic immune stimulationHigh, can elicit strong innate and adaptive immune responsesLow to moderate, but pre-existing immunity in the population is a concernLow to moderate
Cell Type Specificity Targeted to the hematopoietic lineage; can be engineered for further specificityBroad tropismSerotype-dependent tropismBroad tropism, can be pseudotyped to alter specificity
Integration into Host Genome No (for mRNA delivery); Yes (if modified with lentivirus)No (episomal)Rare (mostly episomal)Yes (random integration)
Key Advantages Low immunogenicity with autologous cells, can stimulate a targeted immune response.High transduction efficiency, large cargo capacity.Low immunogenicity, long-term expression in non-dividing cells, good safety profile.Long-term stable expression, can transduce non-dividing cells.
Key Disadvantages Complex ex vivo manipulation, lower in vivo delivery efficiency compared to direct viral administration.High immunogenicity, transient expression.Small cargo capacity, pre-existing immunity.Risk of insertional mutagenesis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Ex Vivo Genetic Modification of Dendritic Cells by mRNA Electroporation

This protocol describes the generation of genetically modified dendritic cells using mRNA electroporation, a common non-viral method.

1. Isolation of Monocytes and Differentiation into Immature Dendritic Cells (iDCs):

  • Isolate peripheral blood mononuclear cells (PBMCs) from a blood sample using Ficoll-Paque density gradient centrifugation.
  • Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).
  • Culture the purified monocytes for 5-7 days in RPMI 1640 medium supplemented with GM-CSF and IL-4 to differentiate them into iDCs.

2. In Vitro Transcription of mRNA:

  • Linearize a plasmid DNA template containing the gene of interest downstream of a T7 promoter.
  • Use an in vitro transcription kit (e.g., mMESSAGE mMACHINE™) to synthesize capped and polyadenylated mRNA.
  • Purify the resulting mRNA, for instance, by lithium chloride precipitation.

3. Electroporation of iDCs with mRNA:

  • Harvest the iDCs and resuspend them in an electroporation buffer (e.g., Opti-MEM) at a concentration of 10 x 10^6 cells/mL.
  • Mix the cell suspension with the in vitro transcribed mRNA (typically 2-4 µg per 100 µL of cells).
  • Transfer the mixture to an electroporation cuvette and apply an electrical pulse. Optimal settings need to be determined empirically, but a common starting point is 300 V and 150 µF.
  • Immediately after electroporation, transfer the cells to a culture plate with fresh, pre-warmed RPMI 1640 medium.

4. Maturation of Transfected DCs:

  • After a few hours of recovery, induce maturation of the transfected DCs by adding a maturation cocktail to the culture medium. This cocktail typically contains pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and PGE2.
  • Culture the cells for an additional 24-48 hours.

5. Quality Control and Administration:

  • Assess the viability of the mature, transfected DCs using a method like trypan blue exclusion or flow cytometry with a viability dye.
  • Confirm the expression of the transfected gene product by flow cytometry (if a fluorescent reporter is used) or western blot.
  • Analyze the maturation status of the DCs by staining for surface markers such as CD80, CD83, CD86, and HLA-DR.
  • The genetically modified DCs are now ready for use in downstream applications, such as co-culture with T cells in vitro or administration as a cellular vaccine.

Protocol 2: Gene Delivery using an Adenoviral Vector (In Vitro)

This protocol outlines a general procedure for transducing a cell line with a replication-deficient adenoviral vector.

1. Cell Preparation:

  • Plate the target cells in a suitable culture vessel and allow them to adhere and reach approximately 70-90% confluency on the day of transduction. Actively dividing cells generally show higher transduction efficiency.

2. Preparation of Adenoviral Vector Dilution:

  • Thaw the adenoviral vector stock on ice.
  • Calculate the required volume of the viral stock to achieve the desired Multiplicity of Infection (MOI). MOI is the ratio of viral particles to target cells.
  • Dilute the required amount of viral vector in serum-free cell culture medium.

3. Transduction:

  • Remove the existing culture medium from the cells and gently wash with phosphate-buffered saline (PBS).
  • Add the diluted adenoviral vector to the cells. Use a minimal volume to ensure the cells are covered.
  • Incubate the cells with the virus for 2-4 hours at 37°C in a CO2 incubator, gently rocking the plate every 30 minutes to ensure even distribution of the virus.

4. Post-Transduction Culture:

  • After the incubation period, add pre-warmed complete culture medium (containing serum) to the cells. It is generally not necessary to remove the virus-containing medium.
  • Return the cells to the incubator and culture for the desired period (typically 24-72 hours) to allow for transgene expression.

5. Analysis of Gene Expression:

  • Assess transgene expression using an appropriate method, such as fluorescence microscopy or flow cytometry for fluorescent reporter genes (e.g., GFP), or quantitative PCR (qPCR), western blot, or an ELISA for other transgenes.

Visualizations

Experimental Workflows

experimental_workflow_dc Workflow for Dendritic Cell-Based Gene Delivery cluster_ex_vivo Ex Vivo Phase cluster_in_vivo In Vivo Phase monocytes Isolate Monocytes from Patient Blood diff Differentiate into Immature Dendritic Cells monocytes->diff GM-CSF, IL-4 transfect Transfect with Gene of Interest (e.g., mRNA) diff->transfect Electroporation mature Induce Maturation transfect->mature Maturation Cocktail qc Quality Control mature->qc administer Administer Modified DCs to Patient qc->administer response Therapeutic Effect administer->response

Caption: Ex vivo workflow for dendritic cell-based gene delivery.

experimental_workflow_viral Workflow for Viral Vector-Mediated Gene Delivery cluster_production Vector Production cluster_delivery Gene Delivery plasmid Construct Viral Vector Plasmid packaging Transfect Packaging Cell Line plasmid->packaging harvest Harvest and Purify Viral Particles packaging->harvest administer Administer Viral Vector to Patient (In Vivo) or Cells (Ex Vivo) harvest->administer transduction Transduction of Target Cells administer->transduction expression Therapeutic Gene Expression transduction->expression

Caption: General workflow for viral vector-mediated gene delivery.

Signaling Pathway

adenovirus_entry_pathway Adenovirus Entry and Gene Expression Pathway Ad Adenovirus Particle Receptor Cell Surface Receptor (e.g., CAR) Ad->Receptor Binding Endocytosis Clathrin-mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysis Endosomal Lysis Endosome->Lysis Cytoplasm Cytoplasm Lysis->Cytoplasm Viral DNA Release NPC Nuclear Pore Complex Cytoplasm->NPC Transport to Nucleus Nucleus Nucleus NPC->Nucleus Transcription Transcription Nucleus->Transcription Viral DNA Translation Translation Transcription->Translation mRNA Protein Therapeutic Protein Translation->Protein

Caption: Adenovirus entry and gene expression pathway.

References

Comparative analysis of DC-6-14 and DOTAP for mRNA delivery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Cationic Lipids for Messenger RNA Delivery: DC-6-14 and DOTAP

In the rapidly evolving field of mRNA therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensuring efficacy and safety. Cationic lipids are critical components of lipid nanoparticles (LNPs) that encapsulate and deliver mRNA into target cells. This guide provides a comparative analysis of two such cationic lipids: 2-[bis{2-(tetradecanoyloxy)ethyl}amino]-N,N,N-trimethyl-2-oxoethan-1-aminium chloride (this compound) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). While DOTAP is a widely studied and utilized cationic lipid for nucleic acid delivery, data for this compound in the context of mRNA delivery is less prevalent, with existing studies focusing on its application for siRNA delivery. This comparison draws upon available data to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform their selection of delivery systems.

Executive Summary

DOTAP is a well-characterized cationic lipid known for its ability to form stable LNPs with mRNA and efficiently transfect a variety of cell types. It is often formulated with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol to enhance delivery efficiency and stability.[1][2][3][4][5] this compound is a less common, cholesterol-derived cationic lipid. While direct comparative studies with DOTAP for mRNA delivery are scarce, research on its use for siRNA delivery suggests its potential as a delivery agent. A related and more extensively studied cholesterol derivative, 3β-[N-(N′,N′-dimethylaminoethane)-carbamoyl] cholesterol (DC-Chol), is often used in LNP formulations and provides a useful point of comparison for cholesterol-based cationic lipids.

Data Presentation

The following tables summarize the quantitative data available for this compound and DOTAP-based LNP formulations. Due to the limited data on this compound for mRNA delivery, data from siRNA studies are included and noted.

Table 1: Physicochemical Properties of this compound and DOTAP-based Nanoparticles

ParameterThis compound FormulationDOTAP FormulationReference
Cationic Lipid This compoundDOTAP
Helper Lipid(s) DOPECholesterol, DOPE
Particle Size (nm) ~150 - 200 (siRNA)~130 - 550 (mRNA)
Polydispersity Index (PDI) < 0.3 (siRNA)< 0.2 (mRNA)
Zeta Potential (mV) Not specified+21 to +26 (mRNA)

Table 2: In Vitro Transfection Efficiency

Cell LineThis compound FormulationDOTAP FormulationReference
MCF-7-Luc (human breast cancer) High knockdown with siRNANot specified
SK-OV-3 (human ovarian cancer) Not specified~50% GFP expression (mRNA)
HEK293T Not specifiedHigh transfection (mRNA)
DC2.4 (dendritic cells) Not specifiedModerate transfection (mRNA)

Table 3: Cytotoxicity

FormulationCell ViabilityAssayReference
DC-Chol/DOPE Dose-dependent cytotoxicityMTT assay
DOTAP/Cholesterol >75% at optimal concentrationsNot specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: Formulation of Cationic Lipid Nanoparticles

This protocol describes the thin-film hydration method for preparing cationic LNPs.

  • Lipid Film Preparation:

    • Dissolve the cationic lipid (DOTAP or this compound) and helper lipids (e.g., DOPE, cholesterol) in chloroform in a round-bottom flask. Molar ratios can be varied, for example, DOTAP:cholesterol at 1:1 or DOTAP:DOPE at 1:1.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS or 5% glucose solution) by vortexing or sonication. This results in the formation of multilamellar vesicles.

  • mRNA Encapsulation:

    • The mRNA is typically added to the hydration buffer or mixed with the formed liposomes. The electrostatic interactions between the cationic lipids and the negatively charged mRNA lead to encapsulation.

  • Sizing:

    • To obtain unilamellar vesicles of a defined size, the liposome suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Protocol 2: In Vitro Transfection

This protocol outlines the steps for transfecting cells in culture with mRNA-loaded LNPs.

  • Cell Seeding:

    • Seed the target cells in a multi-well plate at a density that ensures they are in their exponential growth phase and will reach 70-90% confluency at the time of transfection.

  • Formation of Lipoplexes:

    • Dilute the mRNA-LNPs in serum-free culture medium.

    • In a separate tube, dilute the mRNA to the desired final concentration in the same medium.

    • Gently mix the diluted LNPs and mRNA and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the culture medium from the cells and wash with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells for 4-6 hours at 37°C.

    • After the incubation period, replace the transfection medium with fresh, complete culture medium.

  • Analysis of Protein Expression:

    • Assess protein expression at a suitable time point post-transfection (e.g., 24-72 hours) using methods such as fluorescence microscopy (for reporter proteins like GFP), western blotting, or an appropriate functional assay.

Protocol 3: Cytotoxicity Assay

The MTT assay is a common method to assess the cytotoxicity of LNP formulations.

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the LNP formulations. Include untreated cells as a control.

    • Incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for LNP formulation and the cellular uptake and endosomal escape pathway.

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization lipids Cationic Lipid (this compound or DOTAP) + Helper Lipids in Chloroform film Thin Lipid Film Formation (Rotary Evaporation) lipids->film hydration Hydration with Aqueous Buffer film->hydration mrna_encapsulation mRNA Encapsulation hydration->mrna_encapsulation extrusion Extrusion through Polycarbonate Membrane lnps mRNA-loaded LNPs extrusion->lnps mrna_encapsulation->extrusion size Particle Size (DLS) lnps->size zeta Zeta Potential (DLS) lnps->zeta ee Encapsulation Efficiency lnps->ee

Experimental workflow for LNP formulation and characterization.

signaling_pathway cluster_cell Target Cell lnp Cationic LNP (mRNA) endocytosis Endocytosis lnp->endocytosis 1. Cellular Uptake endosome Early Endosome endocytosis->endosome escape Endosomal Escape (Proton Sponge Effect) endosome->escape 2. pH drop lysosome Lysosomal Degradation endosome->lysosome Alternative Fate translation mRNA Translation (Ribosomes) escape->translation 3. Cytosolic Release protein Protein Expression translation->protein

Cellular uptake and endosomal escape of cationic LNPs for mRNA delivery.

References

Navigating the Lipid Nanoparticle Landscape: A Comparative Analysis of DLin-MC3-DMA, ALC-0315, and SM-102 for RNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex world of lipid nanoparticles (LNPs) for RNA therapeutics, the choice of ionizable cationic lipid is a critical determinant of both efficacy and safety. While a direct comparative safety and toxicity profile of the lipid DC-6-14 against other commonly used lipids remains to be fully elucidated in publicly available literature, this guide provides a comprehensive, data-driven comparison of three clinically advanced ionizable lipids: DLin-MC3-DMA, ALC-0315, and SM-102.

This guide synthesizes preclinical data to offer an objective comparison of their performance, focusing on their safety and toxicity profiles. The information presented herein is intended to assist researchers in making informed decisions for their specific drug delivery applications.

Quantitative Comparison of Lipid Performance

The following table summarizes key quantitative data from preclinical studies comparing LNPs formulated with DLin-MC3-DMA, ALC-0315, and SM-102. These studies highlight the nuanced differences in their potency and associated toxicity.

ParameterDLin-MC3-DMAALC-0315SM-102Source
In Vivo siRNA Delivery (Gene Silencing)
Factor VII (FVII) Knockdown in Hepatocytes (1 mg/kg siRNA)~50% reduction~75% reduction (2-fold greater than MC3)Not directly compared in this study[1][2]
ADAMTS13 Knockdown in Hepatic Stellate Cells (1 mg/kg siRNA)Minimal~69% reduction (10-fold greater than MC3)Not directly compared in this study[1][2]
In Vivo mRNA Delivery (Protein Expression)
Luciferase Expression (Zebrafish Embryos)Lower than ALC-0315 and SM-102Significantly higher than DLin-MC3-DMAAlmost identical to ALC-0315[3]
Luciferase Expression (Mice, Intramuscular)Not directly compared in this studySimilar to cKK-E1260% higher than ALC-0315 and cKK-E12
In Vivo Toxicity
Alanine Aminotransferase (ALT) Levels (5 mg/kg siRNA)No significant increaseSignificant increaseNot directly compared in this study
Bile Acid Levels (5 mg/kg siRNA)No significant increaseSignificant increaseNot directly compared in this study
Hepatic Toxicity (AST/ALT Levels, Intramuscular mRNA-LNP)Not directly compared in this studyNo significant increaseNo significant increase
Immunogenicity
Inflammatory Cytokine Production (Mice, mRNA vaccine)Not directly compared in this studyNo significant inflammatory responseNo significant inflammatory response
Antibody Production (Mice, mRNA vaccine)Not directly compared in this studyLower neutralizing activitySignificantly higher neutralizing activity
In Vitro Performance
mRNA Expression (Immortalized & Immune Cells)Lower than SM-102Lower than SM-102Significantly higher than ALC-0315 and MC3

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, the following are generalized experimental protocols based on the cited literature.

Lipid Nanoparticle (LNP) Formulation

LNPs were typically formulated using a rapid mixing approach, often involving a microfluidic device. The lipid components, including the ionizable lipid (DLin-MC3-DMA, ALC-0315, or SM-102), a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., PEG-DMG), were dissolved in an organic solvent like ethanol. This organic phase was then rapidly mixed with an aqueous solution containing the RNA (siRNA or mRNA) at an acidic pH (e.g., pH 4.0). This process facilitates the self-assembly of the LNPs and the efficient encapsulation of the nucleic acid cargo. The resulting LNPs were then typically dialyzed against a physiological buffer (e.g., PBS at pH 7.4) to remove the ethanol and raise the pH.

In Vivo siRNA Delivery and Toxicity Studies in Mice

For in vivo gene silencing and toxicity assessments, mouse models are commonly employed. For instance, to evaluate liver-targeted delivery, specific strains of mice (e.g., C57BL/6) are intravenously injected with the siRNA-LNP formulations.

  • Dosing: Doses can range from a therapeutically relevant dose (e.g., 1 mg/kg of siRNA) to a higher dose (e.g., 5 mg/kg of siRNA) to assess potential toxicity.

  • Efficacy Assessment: Gene knockdown is quantified by measuring the target mRNA levels in the target tissue (e.g., liver) and the corresponding protein levels in the plasma at a specific time point after administration (e.g., 72 hours).

  • Toxicity Assessment: To evaluate hepatotoxicity, blood is collected at a predetermined time point post-injection to measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bile acids.

In Vivo mRNA Delivery and Immunogenicity Studies in Mice

For mRNA vaccine applications, the immunogenicity of the LNP formulations is a key parameter.

  • Immunization: Mice (e.g., BALB/c) are immunized, often via intramuscular injection, with the mRNA-LNP vaccine at specific time points (e.g., a prime injection on day 1 and a boost on day 21).

  • Inflammatory Response: Blood samples are collected shortly after immunization (e.g., 24 hours) to measure the levels of various inflammatory cytokines and chemokines using techniques like cytokine bead array (CBA).

  • Antibody Response: To assess the humoral immune response, blood is collected at later time points (e.g., day 14 and day 35) to measure the titers of antigen-specific neutralizing antibodies.

In Vitro Transfection and Cytotoxicity Assays

Cell culture models are utilized to assess the transfection efficiency and cytotoxicity of the LNP formulations.

  • Cell Lines: A variety of cell lines can be used, including immortalized cell lines (e.g., HEK293, HeLa) and primary immune cells (e.g., dendritic cells, macrophages).

  • Transfection Efficiency: Cells are incubated with the mRNA-LNPs, and the expression of the encoded protein (e.g., luciferase, GFP) is measured at a specific time point (e.g., 24 hours) using appropriate assays.

  • Cytotoxicity: The viability of cells after exposure to the LNPs is assessed using standard cytotoxicity assays, such as the MTT or LDH assay.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in evaluating lipid nanoparticle safety and the factors influencing their biological effects, the following diagrams are provided.

Experimental_Workflow_for_In_Vivo_Toxicity_Assessment cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Toxicity & Efficacy Analysis LNP_Prep LNP Preparation (Microfluidic Mixing) QC Quality Control (Size, PDI, Encapsulation) LNP_Prep->QC Animal_Model Animal Model (e.g., C57BL/6 Mice) QC->Animal_Model Dosing IV Administration (Therapeutic & High Doses) Animal_Model->Dosing Blood_Collection Blood Collection (e.g., 72h post-injection) Dosing->Blood_Collection Tissue_Harvest Tissue Harvest (e.g., Liver) Dosing->Tissue_Harvest Biochem_Analysis Biochemical Analysis (ALT, AST, Bile Acids) Blood_Collection->Biochem_Analysis Gene_Expression Gene Expression Analysis (mRNA & Protein Levels) Tissue_Harvest->Gene_Expression Lipid_Structure_to_Biological_Outcome cluster_lipids Ionizable Lipid Properties cluster_properties Physicochemical & Biological Properties cluster_outcomes Biological Outcomes Lipid_A DLin-MC3-DMA pKa pKa Lipid_A->pKa Structure Chemical Structure Lipid_A->Structure Biodegradability Biodegradability Lipid_A->Biodegradability Lipid_B ALC-0315 Lipid_B->pKa Lipid_B->Structure Lipid_B->Biodegradability Lipid_C SM-102 Lipid_C->pKa Lipid_C->Structure Lipid_C->Biodegradability Efficacy Delivery Efficacy (Gene Silencing/Expression) pKa->Efficacy Toxicity Toxicity Profile (e.g., Hepatotoxicity) pKa->Toxicity Immunogenicity Immunogenicity pKa->Immunogenicity Structure->Efficacy Structure->Toxicity Structure->Immunogenicity Biodegradability->Efficacy Biodegradability->Toxicity Biodegradability->Immunogenicity

References

A Comparative Guide to Dendritic Cell Subsets for Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of key dendritic cell (DC) subsets, focusing on their characterization and functional differences. While a specific entity denoted as "DC-6-14" was not identified in the available literature, the prominence of CD14 as a marker for certain DC populations suggests a focus on dendritic cell immunology. This document will therefore concentrate on comparing dendritic cell subsets, particularly the recently identified DC3 subset, with other conventional dendritic cells (cDCs). This comparison is vital for researchers in immunology and drug development to understand the distinct roles these cells play in immune responses.

Data Summary: Comparison of Human Dendritic Cell Subsets

The following table summarizes the key characteristics of different human dendritic cell subsets, focusing on markers relevant to their identification and function.

FeatureConventional DC1 (cDC1)Conventional DC2 (cDC2)DC3Plasmacytoid DC (pDC)Monocyte-derived DC (moDC)
Key Transcription Factors IRF8, BATF3, ID2IRF4, KLF4, NOTCH2IRF8low, CLEC12A+E2-2, IRF8-
Key Surface Markers CD141 (BDCA-3), XCR1, CLEC9ACD1c (BDCA-1), CD11c, FcεR1CD1c, CD14, CD163, CD5⁻CD123, CD303 (BDCA-2), CD304 (BDCA-4)CD11c, CD209, variable CD14
Antigen Presentation Primarily cross-presentation (MHC class I)MHC class IIBoth MHC class I and IIPrimarily MHC class IIPotent MHC class II presentation
Primary Function Activation of cytotoxic T lymphocytes (CD8+ T cells)Activation of helper T cells (CD4+ T cells)T cell priming, potential role in cancer and autoimmune diseaseAntiviral immunity via Type I Interferon (IFN-α/β) productionInflammatory responses
Origin Common DC Progenitor (CDP)Common DC Progenitor (CDP)Granulocyte-monocyte and DC progenitor cell populationCommon DC Progenitor (CDP)Monocyte progenitors in response to inflammation[1]

Experimental Protocols

Isolation and Identification of DC Subsets from Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a general workflow for identifying cDC1, cDC2, and DC3 populations from human PBMCs using multi-color flow cytometry.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated monoclonal antibodies against: Lineage cocktail (CD3, CD19, CD20, CD56), HLA-DR, CD11c, CD141, CD1c, CD14, CD163, CD5.

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with cold PBS.

  • Resuspend the cells in FACS buffer at a concentration of 1x10^7 cells/mL.

  • Add the antibody cocktail to the cell suspension. A typical panel for identifying DC subsets would include antibodies against lineage markers, HLA-DR, CD11c, CD141, CD1c, and CD14.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer for flow cytometric analysis.

  • Gating Strategy:

    • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

    • Gate on live cells, if a viability dye is used.

    • Gate on Lineage-negative, HLA-DR-positive cells.

    • From this population, identify the different DC subsets based on their specific marker expression:

      • cDC1: CD11c+ CD141+

      • cDC2: CD11c+ CD1c+

      • DC3: CD11c+ CD1c+ CD14+[1]

Visualizations

Signaling Pathway: Dendritic Cell Development

The following diagram illustrates the developmental pathways of different dendritic cell subsets from hematopoietic stem cells.

Dendritic_Cell_Development HSC Hematopoietic Stem Cell CMP Common Myeloid Progenitor (CMP) HSC->CMP MDP Monocyte-Dendritic Cell Progenitor (MDP) CMP->MDP CDP Common Dendritic Cell Progenitor (CDP) MDP->CDP IRF8 high cMoP Common Monocyte Progenitor (cMoP) MDP->cMoP IRF8 low DC3 DC3 MDP->DC3 pre_cDC Pre-conventional DC (pre-cDC) CDP->pre_cDC pDC_progenitor Pre-pDC CDP->pDC_progenitor Monocyte Monocyte cMoP->Monocyte cDC1 cDC1 pre_cDC->cDC1 cDC2 cDC2 pre_cDC->cDC2 pDC pDC pDC_progenitor->pDC Macrophage Macrophage Monocyte->Macrophage moDC Monocyte-derived DC (moDC) Monocyte->moDC Inflammation

Caption: Developmental pathways of human dendritic cell subsets.

Experimental Workflow: Identifying DC Subsets

This diagram outlines the key steps in identifying dendritic cell subsets from a peripheral blood sample.

Experimental_Workflow start Peripheral Blood Sample pbmc PBMC Isolation (Ficoll Gradient) start->pbmc stain Antibody Staining (Lin-, HLA-DR+, etc.) pbmc->stain flow Flow Cytometry Analysis stain->flow cdc1 cDC1 (CD141+) flow->cdc1 cdc2 cDC2 (CD1c+) flow->cdc2 dc3 DC3 (CD1c+ CD14+) flow->dc3 other Other Cells flow->other

Caption: Workflow for identifying dendritic cell subsets via flow cytometry.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DC-6-14

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of DC-6-14, a cationic lipid utilized in the formulation of liposomes for therapeutic delivery systems. Adherence to these guidelines is critical for minimizing environmental impact and maintaining laboratory safety.

Chemical and Physical Properties of this compound

A comprehensive understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes the available data for this compound.

PropertyData
Chemical Name O,O′-Ditetradecanoyl-N-(α-trimethyl ammonio acetyl) diethanolamine chloride
Appearance Solid
Solubility No data available
Melting/Freezing Point No data available
Boiling Point/Range No data available
Flash Point No data available
Auto-ignition Temperature No data available
Decomposition Temperature No data available

Note: The absence of data for several physical properties necessitates a cautious approach to handling and disposal.

Health and Safety Information

While some safety data sheets (SDS) may classify this compound as non-hazardous, the structural similarity to other cationic lipids that can cause skin and eye irritation warrants careful handling. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

In the event of combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, and silicon dioxide may be produced[1].

Step-by-Step Disposal Protocol

Given the limited specific disposal information for this compound, a conservative approach treating it as a chemical waste is recommended. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Experimental Workflow for Disposal

cluster_prep Preparation for Disposal cluster_containment Waste Containment cluster_disposal Final Disposal prep1 Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat prep2 Segregate this compound waste from other lab waste. prep1->prep2 cont1 Place solid this compound waste into a designated, sealable, and clearly labeled hazardous waste container. prep2->cont1 Solid Waste cont2 For solutions containing this compound, use a designated, leak-proof, and clearly labeled hazardous waste container. prep2->cont2 Liquid Waste cont3 Label the container with: - 'Hazardous Waste' - 'this compound' - Approximate quantity - Date cont1->cont3 cont2->cont3 disp1 Store the sealed waste container in a designated secondary containment area. cont3->disp1 disp2 Arrange for pickup and disposal by the institution's certified hazardous waste management service. disp1->disp2 disp3 Maintain a record of the disposal. disp2->disp3

Caption: Workflow for the proper disposal of this compound waste.

Methodology for Key Steps:

  • Decontamination of Labware:

    • All labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated.

    • Rinse the contaminated items with a suitable solvent (e.g., ethanol or isopropanol) to remove residual this compound.

    • Collect the solvent rinse as hazardous waste in a designated, properly labeled container.

    • After the initial solvent rinse, wash the labware with soap and water.

  • Handling Spills:

    • In case of a spill, ensure the area is well-ventilated.

    • Wear appropriate PPE.

    • Absorb the spilled material with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Disposal of Unused Product:

    • Do not dispose of unused this compound down the drain or in regular trash[1].

    • Treat unused this compound as chemical waste and follow the containment and disposal procedures outlined above. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification[2][3].

Logical Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal route of this compound.

start This compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed consult_sds Consult SDS of all components to determine compatibility and hazards. is_mixed->consult_sds Yes containerize Place in a designated, labeled hazardous waste container. is_mixed->containerize No segregate Segregate waste streams based on hazard class. consult_sds->segregate segregate->containerize ehs_disposal Dispose through institutional EHS / certified waste handler. containerize->ehs_disposal

Caption: Decision pathway for this compound waste disposal.

By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always prioritize consulting your institution's specific guidelines and safety professionals.

References

Personal protective equipment for handling DC-6-14

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the cationic lipid DC-6-14 (O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride), including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below for quick reference.

PropertyValue
Molecular Formula C37H73ClN2O5
Formula Weight 661.45
Purity >99%
CAS Number 107086-76-0
Storage Temperature -20°C
Stability 1 Year
Appearance Not specified
Hygroscopic No
Light Sensitive No

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with eyes, skin, and clothing.[1][2]

  • Avoid inhalation of dust or aerosols.[1]

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store at -20°C.

  • Keep the container tightly sealed in a cool, well-ventilated area.

  • Protect from direct sunlight and sources of ignition.

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures to mitigate the situation safely.

Personal Precautions:

  • Wear full personal protective equipment, including respiratory protection.

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Avoid breathing vapors, mist, dust, or gas.

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.

  • Do not let the product enter drains or watercourses.

Methods for Cleaning Up:

  • Wipe, scrape, or soak up the spill with an inert material.

  • Place the material in a suitable container for disposal.

  • Wash the spill area with detergent and water.

First-Aid Measures

In case of exposure, immediate medical attention is crucial. Follow these first-aid guidelines:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. Call a physician.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods.

Experimental Workflow: Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace (e.g., fume hood) A->B C Retrieve this compound from -20°C storage B->C D Weigh or measure the required amount C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F G Dispose of waste in designated chemical waste container F->G H Remove and properly dispose of PPE G->H I Wash hands thoroughly H->I

Standard Operating Procedure for Handling this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.